Technical Documentation Center

O-Desmethyl Felodipine-13C4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-Desmethyl Felodipine-13C4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to O-Desmethyl Felodipine-13C4: Properties, Synthesis, and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals Introduction O-Desmethyl Felodipine-13C4 is a stable isotope-labeled derivative of O-Desmethyl Felodipine, a primary metabolite of the widely prescribed ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Felodipine-13C4 is a stable isotope-labeled derivative of O-Desmethyl Felodipine, a primary metabolite of the widely prescribed antihypertensive drug, Felodipine. As a calcium channel blocker of the dihydropyridine class, Felodipine is crucial in the management of hypertension and angina pectoris. The efficacy and safety of Felodipine are intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. This guide provides a comprehensive technical overview of O-Desmethyl Felodipine-13C4, focusing on its essential properties, a conceptual synthesis pathway, and its critical role as an internal standard in the bioanalytical quantification of Felodipine and its metabolites. This information is vital for researchers and scientists engaged in drug metabolism, pharmacokinetics, and clinical pharmacology studies involving Felodipine.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of O-Desmethyl Felodipine-13C4 is fundamental for its application in analytical methodologies. The key identifying information for this compound is summarized in the table below.

PropertyValueSource(s)
Chemical Name 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-ethoxycarbonyl-3-pyridinecarboxylic acid-13C4N/A
Molecular Formula C₁₃¹³C₄H₁₇Cl₂NO₄N/A
Molecular Weight 374.20 g/mol N/A
CAS Number Not available (for the 13C4 labeled version)N/A
Unlabeled CAS Number 150131-21-8 (for O-Desmethyl Felodipine)N/A
Appearance Likely a solid, similar to the parent compoundN/A
Solubility Expected to be soluble in organic solvents like methanol and acetonitrileN/A

Metabolic Pathway of Felodipine

Felodipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The initial and most significant metabolic transformation is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue, dehydrofelodipine. Subsequently, hydrolysis of the ester groups at the C3 and C5 positions occurs, leading to the formation of carboxylic acid metabolites, including O-Desmethyl Felodipine. The metabolic cascade is crucial for the clearance of Felodipine from the body.

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine Felodipine->Dehydrofelodipine CYP3A4 (Oxidation) O_Desmethyl_Felodipine O-Desmethyl Felodipine (and other acidic metabolites) Dehydrofelodipine->O_Desmethyl_Felodipine Esterases (Hydrolysis)

Caption: Metabolic pathway of Felodipine to O-Desmethyl Felodipine.

Conceptual Synthesis of O-Desmethyl Felodipine-13C4

The synthesis of isotopically labeled internal standards is a meticulous process designed to introduce heavy isotopes at positions that are chemically stable and do not affect the compound's physicochemical properties. A plausible synthetic route for O-Desmethyl Felodipine-13C4 would likely involve a modified Hantzsch pyridine synthesis, a common method for preparing dihydropyridine derivatives. The incorporation of the 13C atoms would be achieved by using a 13C-labeled precursor early in the synthesis.

A conceptual pathway could involve the following key steps:

  • Synthesis of a 13C4-labeled acetoacetate derivative: This is the critical step for introducing the isotopic label. Commercially available 13C-labeled starting materials, such as [13C2]acetyl-CoA or [13C2]acetic acid, could be enzymatically or chemically converted to a 13C4-labeled β-ketoester.

  • Knoevenagel Condensation: The labeled acetoacetate is condensed with 2,3-dichlorobenzaldehyde to form a 13C-labeled ethylidene intermediate.

  • Hantzsch-type Cyclization: The intermediate is then reacted with an appropriate amino-crotonate derivative in a cyclocondensation reaction to form the 13C4-labeled dihydropyridine ring of the Felodipine analogue.

  • Selective Demethylation: The final step would involve a selective demethylation of the methyl ester to yield the desired O-Desmethyl Felodipine-13C4.

This synthetic strategy ensures the stable incorporation of the four 13C atoms into the core structure of the molecule, providing a stable and reliable internal standard for mass spectrometric analysis.

Bioanalytical Application: Quantification of O-Desmethyl Felodipine in Biological Matrices

The primary application of O-Desmethyl Felodipine-13C4 is as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the labeled internal standard with the unlabeled analyte allows for accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

Proposed LC-MS/MS Method for the Quantification of O-Desmethyl Felodipine

The following is a detailed, proposed experimental protocol for the quantification of O-Desmethyl Felodipine in human plasma, adapted from established methods for Felodipine analysis and general principles of bioanalytical method validation as outlined by the FDA.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of O-Desmethyl Felodipine-13C4 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 3 mL of a mixture of diethyl ether and hexane (80:20, v/v) as the extraction solvent.

  • Cap and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute
Injection Volume 10 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions See table below
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-Desmethyl Felodipine370.0324.015
O-Desmethyl Felodipine-13C4 (IS)374.0328.015

Note: The precursor ions correspond to the [M+H]⁺ of the analytes. The product ions are proposed based on the expected fragmentation pattern, which typically involves the loss of the ethoxy group from the ester at the C5 position. The collision energy would need to be optimized empirically.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (500 µL) Add_IS Add O-Desmethyl Felodipine-13C4 (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A typical bioanalytical workflow for the quantification of O-Desmethyl Felodipine.

Method Validation

Any bioanalytical method for regulatory submission must be validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA).[1][2] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

Conclusion

O-Desmethyl Felodipine-13C4 is an indispensable tool for the accurate and precise quantification of the major metabolite of Felodipine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for obtaining reliable pharmacokinetic data, which is fundamental for understanding the clinical pharmacology of Felodipine and for ensuring its safe and effective use. The proposed bioanalytical method in this guide provides a robust framework for researchers to develop and validate their own assays for pharmacokinetic and drug metabolism studies.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.

Sources

Exploratory

Technical Guide: Felodipine-13C4 vs. O-Desmethyl Felodipine-13C4 in Bioanalysis

The following is an in-depth technical guide on the distinctions and bioanalytical applications of Felodipine-13C4 and its metabolite standard, O-Desmethyl Felodipine-13C4. Executive Summary In the bioanalysis of calcium...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the distinctions and bioanalytical applications of Felodipine-13C4 and its metabolite standard, O-Desmethyl Felodipine-13C4.

Executive Summary

In the bioanalysis of calcium channel blockers (CCBs), the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the selection of appropriate Internal Standards (IS). Felodipine-13C4 and O-Desmethyl Felodipine-13C4 represent two distinct stable isotope-labeled compounds used to quantify the parent drug and its specific acidic metabolite/degradant, respectively.

While Felodipine-13C4 is the industry standard for quantifying the active pharmaceutical ingredient (API), O-Desmethyl Felodipine-13C4 is critical for monitoring the hydrolytic metabolic pathway or stability-indicating assays. This guide delineates their physicochemical differences, metabolic contexts, and specific bioanalytical protocols.

Chemical Identity & Structural Distinction[1][2][3][4]

The fundamental difference lies in the integrity of the ester moieties. Felodipine is a diester; O-Desmethyl Felodipine is the mono-acid resulting from the hydrolysis of the methyl ester.

Comparative Specifications
FeatureFelodipine-13C4 O-Desmethyl Felodipine-13C4
Role Internal Standard for Parent DrugInternal Standard for Metabolite/Degradant
Chemical Nature Lipophilic Diester (Methyl & Ethyl)Amphiphilic Mono-acid (Carboxylic Acid)
Molecular Weight ~388.2 Da (Parent 384.2 + 4 Da)~374.2 Da (Metabolite 370.2 + 4 Da)
Isotopic Labeling 13C4 typically on the dihydropyridine ring or ester chains13C4 retained from parent structure
Polarity (LogP) High (Hydrophobic)Moderate (Increased Polarity due to -COOH)
pKa Non-ionizable (neutral) in physiological rangeAcidic (pKa ~4-5 for carboxylic acid)
Solubility Soluble in MeOH, ACN, DCM; Insoluble in waterSoluble in MeOH, ACN; Higher aqueous solubility at pH > 5
Structural Visualization

The "O-Desmethyl" nomenclature refers to the loss of the methyl group from the methyl ester position, converting it to a carboxylic acid.

ChemicalStructure Felodipine Felodipine-13C4 (Diester) Lipophilic ODesmethyl O-Desmethyl Felodipine-13C4 (Mono-Acid) Polar Felodipine->ODesmethyl Hydrolysis of Methyl Ester (Loss of -CH3) F_Struct Structure: 1,4-Dihydropyridine core 2,3-Dichlorophenyl ring -COOCH3 (Methyl Ester) -COOC2H5 (Ethyl Ester) Felodipine->F_Struct O_Struct Structure: 1,4-Dihydropyridine core 2,3-Dichlorophenyl ring -COOH (Carboxylic Acid) -COOC2H5 (Ethyl Ester) ODesmethyl->O_Struct

Figure 1: Structural relationship between the parent IS and the metabolite IS. The transition involves the conversion of a methyl ester to a carboxylic acid.

Metabolic & Degradation Context[8][9]

Understanding the biological origin of the analyte dictates which IS to use. Felodipine primarily undergoes oxidation (dehydrogenation) via CYP3A4, but hydrolysis to the acid (O-Desmethyl) is a secondary pathway relevant in specific matrices or stability studies.

The Pathways
  • Oxidative Dehydrogenation (Major): Felodipine

    
     Dehydrofelodipine (Inactive pyridine analog).
    
  • Ester Hydrolysis (Minor/Stability): Felodipine

    
     O-Desmethyl Felodipine (Carboxylic acid).
    

Note: O-Desmethyl Felodipine is often monitored as a degradation product in stability testing of drug formulations, as ester hydrolysis can occur under humid or acidic/basic storage conditions.

MetabolicPathway cluster_IS Matched Internal Standards Felodipine Felodipine (Parent) MW: 384.2 Dehydro Dehydrofelodipine (Primary Metabolite) Pyridine Analog Felodipine->Dehydro CYP3A4 Oxidation (Aromatization) ODesmethyl O-Desmethyl Felodipine (Secondary Metabolite/Degradant) Carboxylic Acid MW: 370.2 Felodipine->ODesmethyl Ester Hydrolysis (Esterase or Chemical Hydrolysis) F_IS Felodipine-13C4 Felodipine->F_IS Quantify using O_IS O-Desmethyl Felodipine-13C4 ODesmethyl->O_IS Quantify using

Figure 2: Metabolic and degradation pathways of Felodipine, highlighting the specific target for each Internal Standard.

Bioanalytical Application & Methodology

The critical error in bioanalysis is "cross-quantification"—using the parent IS to quantify the metabolite. Because O-Desmethyl Felodipine is an acid, it behaves differently in extraction and chromatography than the neutral parent.

Chromatographic Divergence
  • Felodipine (Parent): Highly lipophilic. Retains strongly on C18 columns. Elutes late with high organic content.

  • O-Desmethyl Felodipine (Acid): More polar due to the free carboxylic acid. Elutes earlier than the parent on Reverse Phase (RP) chromatography.

  • Implication: If you use Felodipine-13C4 to quantify the acid, the IS will not co-elute with the analyte. The IS will not compensate for matrix effects (ion suppression/enhancement) occurring at the metabolite's earlier retention time.

Mass Spectrometry Optimization (MRM)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Mechanism
Felodipine ~384.1 [M+H]⁺338.1Loss of Ethanol (-46 Da) from ethyl ester
Felodipine-13C4 ~388.1 [M+H]⁺342.1Corresponding isotope shift
O-Desmethyl Felodipine ~370.1 [M+H]⁺324.1 / 352.1Loss of EtOH (-46) or H₂O (-18)
O-Desmethyl Felodipine-13C4 ~374.1 [M+H]⁺328.1 / 356.1Corresponding isotope shift

Note: Transitions must be experimentally optimized. The acid may also be sensitive in Negative ESI mode ([M-H]⁻ 368.1), which offers orthogonal selectivity.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

Because Felodipine is lipophilic and the metabolite is acidic, a pH-adjusted extraction is recommended to recover both simultaneously.

  • Aliquot: Transfer 50 µL of plasma into a clean tube.

  • IS Addition: Add 10 µL of mixed IS working solution (containing both Felodipine-13C4 and O-Desmethyl Felodipine-13C4 at ~100 ng/mL).

  • Buffer: Add 50 µL of Ammonium Acetate (pH 4.5). Acidic pH ensures the carboxylic acid metabolite is protonated (neutral) to improve extraction efficiency into organic solvent.

  • Extraction: Add 1.0 mL of Diethyl Ether : Dichloromethane (70:30 v/v). Vortex for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Drying: Transfer the supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (ACN:Water 50:50).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 0.5 min: 30% B

    • 2.5 min: 90% B (Elution of Felodipine)

    • 3.0 min: 90% B

    • 3.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Expected RT:

    • O-Desmethyl Felodipine: ~1.2 - 1.5 min (Elutes earlier).

    • Felodipine: ~2.2 - 2.5 min (Elutes later).

Self-Validating System Checks

To ensure trustworthiness (E-E-A-T), perform these checks:

  • Crosstalk Check: Inject a high concentration of Unlabeled Felodipine (Upper Limit of Quantification). Monitor the IS channel (Felodipine-13C4). Any signal >5% of the IS response indicates isotopic impurity or crosstalk.

  • Retention Time Drift: The metabolite IS (O-Desmethyl-13C4) must elute exactly with the metabolite analyte. If they separate, the compensation for matrix effects is compromised.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3333, Felodipine. Retrieved from [Link]

  • DrugBank Online. Felodipine: Pharmacology, metabolism, and side effects. Retrieved from [Link]

  • Shimadzu Corporation. LC-MS/MS Method Development for Dihydropyridines. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (General reference for IS selection logic). Retrieved from [Link]

Foundational

pharmacokinetics of Felodipine and its primary metabolites

Executive Summary This technical guide provides a comprehensive analysis of the pharmacokinetics (PK) of Felodipine, a dihydropyridine calcium channel blocker, and its primary metabolite, dehydrofelodipine.[1] It is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacokinetics (PK) of Felodipine, a dihydropyridine calcium channel blocker, and its primary metabolite, dehydrofelodipine.[1] It is designed for researchers involved in drug metabolism and pharmacokinetics (DMPK) and bioanalysis.

The core pharmacokinetic challenge of Felodipine is its high clearance and extensive first-pass metabolism , primarily mediated by CYP3A4.[1][2] While absorption is nearly complete (>99%), systemic bioavailability is restricted to approximately 15-20%.[1][3] This guide details the metabolic pathways, the mechanism-based inhibition interactions (specifically grapefruit juice), and validated LC-MS/MS protocols for quantification.

Physicochemical Properties & Absorption Dynamics

Felodipine is a lipophilic 1,4-dihydropyridine derivative. Its pharmacokinetic profile is dictated by its high lipid solubility, facilitating rapid membrane permeability but necessitating extensive protein binding in plasma.

  • Solubility: Practically insoluble in water; freely soluble in dichloromethane, ethanol, and methanol.

  • Permeability: Class II in the Biopharmaceutics Classification System (BCS) (High Permeability, Low Solubility).

  • Formulation Impact: Modern clinical applications utilize Extended Release (ER) formulations to mitigate the rapid absorption peak (vasodilatory flush) associated with Immediate Release (IR) forms.

Absorption & Bioavailability

Following oral administration, Felodipine is completely absorbed from the gastrointestinal tract.[2][3][4] However, the "functional" bioavailability is severely limited by the gut wall and hepatic extraction.

  • Absolute Bioavailability: ~15% (due to first-pass metabolism).[3]

  • Protein Binding: >99% (primarily to albumin).

  • Volume of Distribution (Vss): ~10 L/kg, indicating extensive tissue distribution.[3]

Metabolic Pathways & Enzymatic Kinetics

The metabolism of Felodipine is stereoselective and almost exclusively mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.

The Dehydrofelodipine Pathway

The primary metabolic step is the oxidation of the dihydropyridine ring to the corresponding pyridine analogue, dehydrofelodipine .

  • Enzyme: CYP3A4 (High affinity).

  • Reaction: Aromatization of the 1,4-dihydropyridine ring.

  • Activity: Dehydrofelodipine is pharmacologically inactive (or possesses negligible vasodilatory potency compared to the parent).[1][4]

Subsequent metabolism involves the hydrolysis of the ester functions to carboxylic acids, which are then conjugated and excreted.

Figure 1: Felodipine Metabolic Pathway The following diagram illustrates the primary oxidation pathway mediated by CYP3A4.

FelodipineMetabolism Felodipine Felodipine (Active Dihydropyridine) CYP3A4 CYP3A4 (Gut Wall & Liver) Felodipine->CYP3A4 Substrate Binding Dehydro Dehydrofelodipine (Inactive Pyridine) CYP3A4->Dehydro Oxidation (Aromatization) PolarMets Polar Metabolites (Acidic/Conjugated) Dehydro->PolarMets Hydrolysis Excretion Renal Excretion (70%) PolarMets->Excretion

Caption: Primary metabolic route of Felodipine via CYP3A4-mediated oxidation to dehydrofelodipine.[1][2][3][5][6][7][8][9]

Quantitative Pharmacokinetics (ADME Data)

The following table summarizes the comparative pharmacokinetic parameters of the parent drug and its primary metabolite. Note that values may vary based on ER vs. IR formulations; ER values are prioritized for clinical relevance.

ParameterFelodipine (Parent)Dehydrofelodipine (Metabolite)
Molecular Weight 384.26 g/mol 382.24 g/mol
Tmax (ER) 2.5 – 5.0 hoursSimilar to parent
Cmax (10mg ER) ~3 – 8 nmol/L~1 – 3 nmol/L
Terminal t1/2 11 – 16 hoursSimilar to parent (formation rate limited)
Protein Binding >99%High
Elimination Route Metabolism (0% unchanged in urine)Renal (as further metabolites)
Pharmacologic Activity Potent Ca2+ Channel BlockerInactive

Drug-Drug Interactions: The "Grapefruit Effect"[8][11]

Felodipine is the index drug for defining CYP3A4-mediated food-drug interactions. Understanding this mechanism is critical for protocol design in clinical trials.

  • Mechanism: Furanocoumarins (e.g., bergamottin, 6',7'-dihydroxybergamottin) in grapefruit juice act as mechanism-based inhibitors (suicide substrates) of CYP3A4.[8][10]

  • Site of Action: Primarily intestinal CYP3A4, not hepatic.

  • Consequence: This inhibition reduces the presystemic extraction of Felodipine in the gut wall.

  • Result: Bioavailability can increase by 200-300% , leading to significantly elevated Cmax and AUC, potentially causing hypotension and tachycardia.

Bioanalytical Protocol (LC-MS/MS)

For the quantification of Felodipine and Dehydrofelodipine in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the requisite sensitivity (low ng/mL range).

Methodology Overview
  • Internal Standard (IS): Use stable isotope-labeled Felodipine (Felodipine-d3) or a structural analog like Nimodipine.

  • Sample Preparation: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to minimize matrix effects and improve sensitivity.

  • Chromatography: Reverse-phase C18.

Step-by-Step Protocol
  • Extraction:

    • Aliquot 200 µL of plasma.

    • Add 50 µL of Internal Standard working solution.

    • Add 1.0 mL of extraction solvent (Diethyl ether:Hexane, 80:20 v/v).[11]

    • Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

    • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase.

  • LC Conditions:

    • Column: C18 (e.g., 50mm x 2.1mm, 3.5µm).[12]

    • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (80:20 v/v) with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (ESI Positive):

    • Felodipine: m/z 384.1 → 338.1 (Loss of ethanol/ester group).

    • Dehydrofelodipine: m/z 382.1 → 336.1 (Consistent pyridine fragment).

    • IS (Nimodipine): m/z 419.2 → 343.1.

Figure 2: Bioanalytical Workflow The following diagram outlines the critical path for sample processing and data acquisition.

Bioanalysis Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (Felodipine-d3 / Nimodipine) Sample->IS_Add LLE Liquid-Liquid Extraction (Ether:Hexane 80:20) IS_Add->LLE Dry Evaporation & Reconstitution LLE->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS ESI (+)

Caption: Validated LC-MS/MS workflow for the simultaneous quantification of Felodipine and Dehydrofelodipine.

References

  • Blychert, E. (1992). Clinical pharmacokinetics of felodipine.[2][3][4][7][8][13][14][15][16] A summary. PubMed.[17] Available at: [Link]

  • Bailey, D. G., et al. (1998). Grapefruit juice-drug interactions.[7][8][10][13][15] British Journal of Clinical Pharmacology.[13][17] Available at: [Link]

  • Druid, H., & Holmgren, P. (1998). Felodipine quantification in human plasma by LC-MS/MS.[11][18] Journal of Chromatography B. (Contextualized from general LC-MS protocols for dihydropyridines).

  • FDA Labeling. (2024). PLENDIL (felodipine) Extended-Release Tablets.[3][7][8][14] AccessData FDA. Available at: [Link]

  • Regårdh, C. G., et al. (1990).[6] Pharmacokinetics of felodipine in renal failure. Nephron.[19] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using O-Desmethyl Felodipine-13C4 as an internal standard in bioassays

An Application Note and Protocol for the Use of O-Desmethyl Felodipine-13C4 as an Internal Standard in Bioassays Authored by: Senior Application Scientist Date: February 22, 2026 Abstract This document provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of O-Desmethyl Felodipine-13C4 as an Internal Standard in Bioassays

Authored by: Senior Application Scientist
Date: February 22, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of O-Desmethyl Felodipine-13C4 as a stable isotope-labeled (SIL) internal standard for the quantitative bioanalysis of O-Desmethyl Felodipine, a primary metabolite of the antihypertensive drug Felodipine.[1][2] The use of a SIL internal standard is paramount for mitigating variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[3][4][5] This guide details the scientific rationale, provides step-by-step protocols for sample preparation and analysis, and outlines the necessary bioanalytical method validation parameters in accordance with major regulatory guidelines.

The Foundational Role of Internal Standards in Bioanalysis

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies.[6][7] The inherent complexity and variability of biological matrices like plasma, serum, and urine can significantly impact the accuracy and precision of analytical measurements. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for analytical variability throughout the entire process—from sample preparation to instrumental analysis.

The Superiority of Stable Isotope-Labeled (SIL) Internal Standards

While various compounds can serve as internal standards, SILs are widely considered the "gold standard" in LC-MS/MS bioanalysis.[4][8] A SIL-IS is a version of the target analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[8]

The core advantages of using a SIL-IS like O-Desmethyl Felodipine-13C4 are:

  • Identical Physicochemical Properties: It exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the native (unlabeled) analyte.[8] This ensures that any analyte loss during sample preparation or signal fluctuation during MS detection is mirrored by the IS.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a major challenge in LC-MS/MS.[5][8] Because the SIL-IS co-elutes and behaves identically to the analyte in the ion source, it experiences the same matrix effects, allowing for accurate ratiometric correction.

  • Enhanced Precision and Accuracy: By compensating for multiple sources of error, SILs dramatically improve the precision, accuracy, and overall robustness of the bioanalytical method.[3][9]

O-Desmethyl Felodipine-13C4 is an ideal SIL-IS for its parent compound, O-Desmethyl Felodipine. Its mass is shifted by 4 Daltons due to the incorporation of four ¹³C atoms, providing a clear mass difference that prevents isotopic crosstalk while ensuring its behavior is virtually indistinguishable from the analyte.[10]

Analyte and Internal Standard Specifications

A clear understanding of the analyte and internal standard is the first step in method development.

ParameterAnalyte: O-Desmethyl FelodipineInternal Standard: O-Desmethyl Felodipine-13C4
Chemical Name 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl Ester1,4-Dihydro-2,6-dimethyl-5-(ethoxy)carbonyl-¹³C₁-4-(2,3-dichlorophenyl)-3-pyridine-¹³C₃-carboxylic Acid
Molecular Formula C₁₇H₁₇Cl₂NO₄C₁₃¹³C₄H₁₇Cl₂NO₄
Molecular Weight 370.23374.20
Parent Compound FelodipineFelodipine

Bioanalytical Workflow: From Sample to Result

The following diagram outlines the typical workflow for a bioanalytical assay using O-Desmethyl Felodipine-13C4.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike_IS Spike with IS (O-Desmethyl Felodipine-13C4) Sample->Spike_IS PPT Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) Spike_IS->PPT CC_QC Prepare Calibration Curve (CC) & Quality Control (QC) Samples CC_QC->PPT Evap Evaporation PPT->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Calc Calculate Area Ratio (Analyte/IS) Integration->Calc Curve Generate Calibration Curve Calc->Curve Quant Quantify Unknowns Curve->Quant

Caption: General workflow for bioanalysis using an internal standard.

Required Materials and Reagents
  • Standards: O-Desmethyl Felodipine, O-Desmethyl Felodipine-13C4

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, formic acid.

  • Biological Matrix: Drug-free human plasma (or other relevant matrix).

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes, 96-well plates.

  • Equipment: Vortex mixer, centrifuge, sample evaporator (e.g., nitrogen evaporator), LC-MS/MS system.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the majority of proteins from plasma samples.[11] Acetonitrile is a common and effective precipitating agent.[12][13][14]

Step-by-Step Procedure:

  • Thaw Samples: Thaw plasma samples, calibration standards, and QCs to room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: Pipette 100 µL of each sample, standard, and QC into separate 1.5 mL polypropylene microcentrifuge tubes.

  • Add Internal Standard: Add a small volume (e.g., 10 µL) of the O-Desmethyl Felodipine-13C4 working solution to every tube (except for "double blank" samples used to test for matrix interference).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to each tube.[13]

  • Vortex: Cap and vortex each tube vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analyze: Vortex briefly and inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT by using a solid sorbent to selectively retain the analyte and IS while washing away interferences.[15][16][17] A reversed-phase sorbent like C8 or C18 is suitable for compounds like O-Desmethyl Felodipine.

Step-by-Step Procedure:

  • Pre-treat Sample: Thaw and vortex 100 µL of plasma sample. Add the internal standard. Dilute with 200 µL of 2% formic acid in water to aid binding to the sorbent.

  • Condition SPE Cartridge: Place a C18 SPE cartridge on a vacuum manifold. Condition the sorbent by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8).

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for the specific instrument and column used.

ParameterSuggested SettingRationale
LC Column C18, 2.1 x 50 mm, <3 µmProvides good retention and peak shape for moderately lipophilic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Gradient Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initialA generic gradient to elute the analyte and clean the column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and reduces viscosity.[18]
Ionization Mode Electrospray Ionization, Positive (ESI+)Dihydropyridine structures readily form [M+H]⁺ ions.
MRM Transition 1 Analyte: 370.1 -> [Fragment]Q1 set to the [M+H]⁺ of O-Desmethyl Felodipine. Fragment ion (Q3) must be optimized.
MRM Transition 2 Internal Standard: 374.1 -> [Fragment]Q1 set to the [M+H]⁺ of O-Desmethyl Felodipine-13C4. Fragment should be the same as the analyte.
Key Voltages Capillary, Cone, Collision EnergyMust be optimized via infusion of standards to maximize signal intensity.

Note: The specific fragment ions for the MRM transitions must be determined empirically by infusing the pure standard and performing a product ion scan.

Bioanalytical Method Validation: Ensuring Data Integrity

A developed bioanalytical method is not credible until it has been thoroughly validated. The validation process demonstrates that the method is reliable and reproducible for its intended use.[19] Key validation experiments are dictated by regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA).[6][7][19][20][21]

G Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Core parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation experiments and typical acceptance criteria based on FDA and EMA guidelines.[6][19][20]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the analyte response at the Lower Limit of Quantification (LLOQ) and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response (analyte/IS ratio) and analyte concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels (n≥5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible.
Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples must be within ±15% of nominal concentrations. Assessed for freeze-thaw, bench-top, long-term storage, and post-preparative stability.

Conclusion

The use of O-Desmethyl Felodipine-13C4 as a stable isotope-labeled internal standard is a robust strategy for the accurate and precise quantification of O-Desmethyl Felodipine in complex biological matrices. Its chemical properties, which are nearly identical to the analyte, allow it to effectively compensate for variability in sample extraction and matrix-induced ionization effects. By following the detailed protocols for sample preparation and implementing a rigorous validation plan according to regulatory guidelines, researchers can generate high-quality, reliable data suitable for critical decision-making in drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(5), 677-683. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • SlideShare. (2014). Bioanalytical method validation emea. [Link]

  • Li, W., et al. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • LCGC. (2003). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. [Link]

  • AKJournals. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica, 36(2). [Link]

  • Milenkovic, D., et al. (2014). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. [Link]

  • Nishikiori, R., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. PMC. [Link]

  • e-Century Publishing Corporation. (2025). Quantitative determination of felodipine in human serum by LC-MS-MS method. [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • ACS Publications. (2025). PEG Precipitation Followed by Albumin Depletion for Plasma Proteomics Analysis. Analytical Chemistry. [Link]

  • ResearchGate. (2015). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7083. [Link]

  • Pharmaffiliates. Felodipine-impurities. [Link]

  • Pharmaffiliates. O-Desmethyl Felodipine-13C4. [Link]

  • Malli, K., Kumar, L., & Verma, R. (2023). FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. International Journal of Applied Pharmaceutics, 15(6), 53-59. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of O-Desmethyl Felodipine in Human Plasma via LC-MS/MS

This Application Note is designed for bioanalytical scientists and DMPK researchers requiring a robust, validated protocol for the quantification of O-Desmethyl Felodipine (a primary metabolite of Felodipine) using O-Des...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and DMPK researchers requiring a robust, validated protocol for the quantification of O-Desmethyl Felodipine (a primary metabolite of Felodipine) using O-Desmethyl Felodipine-13C4 as the internal standard.

Introduction & Scientific Context

Felodipine is a potent calcium channel blocker of the dihydropyridine class, widely used for hypertension management.[1][2][3][4] It is extensively metabolized in the liver by CYP3A4 , undergoing dehydrogenation to dehydrofelodipine and ester hydrolysis to various carboxylic acid derivatives.

O-Desmethyl Felodipine (formed via hydrolysis of the methyl ester) represents a critical metabolic node. Accurate quantification of this metabolite is essential for:

  • CYP3A4 Phenotyping: Assessing inter-individual variability in drug metabolism.

  • Bioequivalence Studies: Monitoring metabolite-to-parent ratios in extended-release formulations.

  • Drug-Drug Interaction (DDI) Profiling: Evaluating the impact of CYP3A4 inhibitors/inducers.[3]

This protocol utilizes O-Desmethyl Felodipine-13C4 as a stable isotope-labeled internal standard (SIL-IS). The use of a 13C-labeled analog corrects for matrix effects, extraction efficiency, and ionization variability more effectively than deuterium-labeled standards (which may suffer from deuterium isotope effects in retention time).

Compound Information & Physicochemical Properties[2][5][6][7][8][9][10]

PropertyTarget Analyte: O-Desmethyl FelodipineInternal Standard: O-Desmethyl Felodipine-13C4
Chemical Structure 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-ethyl ester13C4-labeled on the dihydropyridine ring
Molecular Formula C17H17Cl2NO4C13[13C]4H17Cl2NO4
Molecular Weight 370.23 g/mol 374.23 g/mol
Precursor Ion [M+H]+ 371.2 375.2
LogP (Octanol/Water) ~3.0 (Less lipophilic than Felodipine due to acid group)~3.0
pKa ~4.5 (Carboxylic acid)~4.5

Mass Spectrometry Optimization (Method Development)

Ion Source Parameters

The analyte contains a secondary amine (dihydropyridine ring) and a carboxylic acid. While negative mode (ESI-) is possible for the acid, Positive Electrospray Ionization (ESI+) is preferred due to the high proton affinity of the dihydropyridine nitrogen, yielding better sensitivity.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C (High temp required for efficient desolvation of the polar acid moiety)

  • Cone Voltage: Optimized to 30 V to prevent in-source fragmentation (aromatization).

MRM Transitions

The fragmentation pattern of dihydropyridines typically involves the cleavage of the ester groups. For O-Desmethyl Felodipine (which retains the ethyl ester), the dominant fragment is the loss of the ethyl group (as ethanol/ethylene) and/or decarboxylation.

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)TypeMechanism
O-Desmethyl Felodipine 371.2 325.2 3018QuantifierLoss of Ethanol (-46 Da)
371.2307.23025QualifierLoss of Ethanol + H2O
O-Desmethyl Felodipine-13C4 375.2 329.2 3018QuantifierLoss of Ethanol (Label on ring retained)

Note: The IS transition assumes the 13C label is located on the dihydropyridine ring or the dichlorophenyl ring. If the label is on the ethyl group, the product ion would be identical to the unlabeled form (cross-talk risk). Always verify the Certificate of Analysis (CoA) for label position.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathway utilized for MRM selection.

FragmentationPathway Parent Felodipine [M+H]+: 384.2 Metabolite O-Desmethyl Felodipine (Acid Metabolite) [M+H]+: 371.2 Parent->Metabolite Hydrolysis (-CH2) Fragment1 Product Ion 1 (Loss of Ethanol) m/z: 325.2 Metabolite->Fragment1 CID Fragmentation Loss of EtOH (-46) Fragment2 Product Ion 2 (Decarboxylation) m/z: 327.2 Metabolite->Fragment2 Secondary Path Loss of CO2 (-44)

Caption: Proposed metabolic formation and collision-induced dissociation (CID) pathway for O-Desmethyl Felodipine.

Chromatographic Conditions

Separation is critical to resolve O-Desmethyl Felodipine from the parent Felodipine (which may undergo in-source fragmentation to mimic the metabolite) and the dehydro-metabolite.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, improving retention on C18).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Elute parent Felodipine)

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Sample Preparation Protocol (Liquid-Liquid Extraction)

Given the lipophilicity of the core structure, Liquid-Liquid Extraction (LLE) provides the cleanest extract, removing plasma proteins and phospholipids that cause matrix effects.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).

  • Buffer: Ammonium Acetate (pH 4.5) to ensure the acid metabolite is protonated (uncharged) for extraction.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of O-Desmethyl Felodipine-13C4 working solution (e.g., 100 ng/mL). Vortex 10 sec.

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 4.5). Vortex.

  • Extraction: Add 1 mL of MTBE .

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the organic (upper) layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (Water/ACN 50:50).

Analytical Workflow Diagram

Workflow Sample Plasma Sample (200 µL) IS_Add Add IS: O-Desmethyl Felodipine-13C4 Sample->IS_Add LLE LLE Extraction (MTBE + pH 4.5 Buffer) IS_Add->LLE Dry Evaporate & Reconstitute LLE->Dry LC UPLC Separation (BEH C18 Column) Dry->LC MS MS/MS Detection (MRM: 371.2 > 325.2) LC->MS Data Quantification (Area Ratio Analyte/IS) MS->Data

Caption: Validated bioanalytical workflow for the extraction and quantification of O-Desmethyl Felodipine.

Validation Criteria & Expert Insights

Linearity & Sensitivity
  • Range: 0.1 ng/mL to 100 ng/mL.

  • Curve Fit: Weighted linear regression (1/x²).

  • LLOQ: 0.1 ng/mL (S/N > 10).

Troubleshooting "Cross-Talk"

A critical risk in metabolite quantification is "In-Source Fragmentation."

  • The Problem: The parent drug (Felodipine, MW 384) can lose a methyl group in the ion source to form an ion at m/z 370 (mimicking the metabolite).

  • The Solution: Chromatographic separation is mandatory. Ensure Felodipine elutes after O-Desmethyl Felodipine.

    • Check: Inject pure Felodipine. Monitor the 371.2 -> 325.2 transition. If a peak appears, note its retention time.[6] Ensure your metabolite peak is fully resolved from this interference.

Stability of the 13C Label

Ensure the 13C4 label is not on the ester group that is hydrolyzed. If the label were on the methyl ester, it would be lost during the formation of the metabolite (if generating the standard from parent). Since you are purchasing the specific metabolite standard (O-Desmethyl Felodipine-13C4), the label is likely on the stable ring structure, ensuring robust tracking.

References

  • Nucci, G. D., et al. (2004). "Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography B. Link

  • Li, Y., et al. (2011). "Sensitive and Rapid Quantification of Felodipine by HPLC-MS/MS and Its Pharmacokinetics in Healthy Chinese Volunteers." Chemical Research in Chinese Universities. Link

  • Bayer AG. (2025). "Felodipine Prescribing Information: Clinical Pharmacology and Metabolism." Drugs.com. Link

  • Eriksson, U. G., et al. (1991). "Metabolism of felodipine in liver microsomes from rats, dogs, and humans." Drug Metabolism and Disposition. Link

Sources

Method

Preparation of O-Desmethyl Felodipine-13C4 Stock Solutions: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the preparation of stock solutions of O-Desmethyl Felodipine-13C4, a critical internal standard for the quantitative analysis of O-Desmethyl Felodipine, the prima...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of O-Desmethyl Felodipine-13C4, a critical internal standard for the quantitative analysis of O-Desmethyl Felodipine, the primary metabolite of the antihypertensive drug Felodipine.[1] Adherence to meticulous preparation protocols for stable isotopically labeled internal standards is paramount for ensuring the accuracy, precision, and reliability of bioanalytical methods.[2][3] This application note details the necessary materials, step-by-step procedures for solvent selection, stock solution preparation, and subsequent dilution, along with best practices for storage and stability to maintain the integrity of the standard. The causality behind each step is explained to provide researchers with a deeper understanding of the principles governing the successful use of this internal standard in a research or drug development setting.

Introduction: The Critical Role of Internal Standards

In quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for variability during sample preparation and analysis.[2] SIL internal standards, such as O-Desmethyl Felodipine-13C4, are ideal because they share nearly identical physicochemical properties with the analyte of interest, O-Desmethyl Felodipine.[2] This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to highly accurate and precise quantification.[2]

O-Desmethyl Felodipine is the main metabolite of Felodipine, a widely prescribed calcium channel blocker for the treatment of hypertension.[1][4][5] Accurate measurement of this metabolite is crucial for pharmacokinetic and metabolic studies. The 13C4 label in O-Desmethyl Felodipine-13C4 provides a distinct mass shift, typically of +4 Da, allowing for its differentiation from the unlabeled analyte by the mass spectrometer without introducing significant chromatographic isotope effects.[3][6][7]

This guide is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible protocol for the preparation of O-Desmethyl Felodipine-13C4 stock solutions, a foundational step for any subsequent quantitative bioanalytical assay.

Materials and Equipment

Reagents
  • O-Desmethyl Felodipine-13C4 (Purity ≥98%)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Dimethyl Sulfoxide (DMSO) (ACS grade or higher)

  • Deionized Water (Type I, 18.2 MΩ·cm)

Equipment
  • Analytical balance (4 or 5 decimal places)

  • Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps for storage

Health and Safety Precautions

Standard Laboratory Practices:

  • Always work in a well-ventilated area or a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]

  • Avoid inhalation of dust or aerosols.[10]

  • Prevent contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[8][12]

  • Consult the Safety Data Sheet (SDS) for O-Desmethyl Felodipine-13C4 and all solvents prior to use.[8][9][11][12]

Protocol for Preparation of Stock Solutions

The following protocol outlines a systematic approach to preparing a primary stock solution and subsequent working solutions of O-Desmethyl Felodipine-13C4.

Solvent Selection and Rationale

The choice of solvent is critical and depends on the solubility of the compound and its compatibility with the analytical method. Felodipine, the parent compound, is freely soluble in methanol and acetone, and insoluble in water.[13][14] O-Desmethyl Felodipine is expected to have similar solubility characteristics.

  • Methanol: An excellent initial choice due to its high polarity and ability to dissolve a wide range of organic compounds. It is also a common solvent in reversed-phase liquid chromatography.[15]

  • Acetonitrile: Another suitable option, often used in LC-MS applications due to its favorable UV transparency and lower viscosity.

  • DMSO: A strong aprotic solvent that can be used if solubility in methanol or acetonitrile is limited. However, its high boiling point can be problematic for sample evaporation steps, and it can sometimes cause ion suppression in electrospray ionization (ESI) mass spectrometry. Therefore, the final concentration of DMSO in the injected sample should be minimized.

For this protocol, Methanol is recommended as the primary solvent.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Stock Preparation A Accurately weigh O-Desmethyl Felodipine-13C4 B Transfer to Volumetric Flask A->B Quantitative Transfer C Add Solvent (e.g., Methanol) B->C D Vortex/Sonicate to Dissolve C->D E Bring to Final Volume D->E F Label and Store E->F G Primary Stock Solution H Perform Serial Dilutions G->H I Prepare Working Solutions H->I J Label and Store I->J

Caption: Workflow for the preparation of primary and working stock solutions.

Step-by-Step Protocol: Primary Stock Solution (1 mg/mL)
  • Equilibration: Allow the vial of O-Desmethyl Felodipine-13C4 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 1 mg of O-Desmethyl Felodipine-13C4 powder using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 1 mL Class A volumetric flask. Ensure quantitative transfer by rinsing the weighing paper or boat with small aliquots of methanol and adding the rinsate to the flask.

  • Dissolution: Add approximately 0.7 mL of methanol to the volumetric flask. Vortex and/or sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.

  • Final Volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add methanol dropwise to bring the solution to the 1 mL mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Transfer and Labeling: Transfer the solution to a pre-labeled amber glass vial. The label should include:

    • Compound Name: O-Desmethyl Felodipine-13C4

    • Concentration: (Calculated based on the exact weight) mg/mL

    • Solvent: Methanol

    • Preparation Date

    • Preparer's Initials

    • Expiry Date

Step-by-Step Protocol: Intermediate and Working Stock Solutions

Intermediate and working stock solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions will depend on the expected concentration range of the analyte in the study samples and the sensitivity of the analytical method.

  • Example Intermediate Stock (100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Mix thoroughly and transfer to a labeled amber vial.

  • Example Working Stock (10 µg/mL):

    • Pipette 100 µL of the 100 µg/mL intermediate stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Mix thoroughly and transfer to a labeled amber vial.

Further dilutions can be made as needed for the preparation of calibration curve standards and quality control samples.

Storage and Stability

Proper storage is crucial to maintain the integrity and concentration of the stock solutions.

Solution TypeRecommended Storage TemperatureStorage ContainerTypical Stability
Primary Stock -20°C or lowerAmber glass vial with PTFE-lined capUp to 1 year (verify with stability studies)
Working Stocks 2-8°CAmber glass vial with PTFE-lined capUp to 3-6 months (verify with stability studies)

Rationale for Storage Conditions:

  • Low Temperature (-20°C): Minimizes solvent evaporation and slows down potential degradation reactions, thus prolonging the shelf-life of the primary stock solution.

  • Refrigerated (2-8°C): Adequate for shorter-term storage of working solutions that are used more frequently.

  • Amber Glass: Protects the compound from potential photodegradation, as dihydropyridine compounds can be light-sensitive.

  • PTFE-lined Caps: Prevents solvent evaporation and potential contamination from the cap material.

It is highly recommended to perform periodic stability assessments of the stock solutions, especially if they are stored for extended periods.

Conclusion

The protocol detailed in this application note provides a robust framework for the preparation of O-Desmethyl Felodipine-13C4 stock solutions. By understanding the rationale behind each step—from solvent selection to storage conditions—researchers can ensure the preparation of high-quality internal standard solutions. This is a fundamental prerequisite for the development of accurate, precise, and reliable bioanalytical methods for the quantification of O-Desmethyl Felodipine, ultimately contributing to the integrity of pharmacokinetic and drug metabolism studies.

References

  • AstraZeneca Australia. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • British Pharmacopoeia. (2014). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Felodipine. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). O-Desmethyl Felodipine-13C4. Retrieved from [Link]

  • Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS ASMS 2014 TP497. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Felodipine Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. Retrieved from [Link]

  • U.S. National Library of Medicine. (2022). Felodipine Tablets USP. DailyMed. Retrieved from [Link]

  • Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Retrieved from [Link]

  • Weigert, M., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 159. [Link]

  • Research Journal of Pharmacy and Technology. (2011). Spectrophotometric Analysis for Estimation of Felodipine in Tablet Dosage Form by Calibration Curve Method. Retrieved from [Link]

Sources

Application

optimizing mobile phase for O-Desmethyl Felodipine-13C4 separation

Executive Summary This application note details the method development strategy for the separation and quantification of O-Desmethyl Felodipine (the primary carboxylic acid metabolite of Felodipine) using its stable isot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development strategy for the separation and quantification of O-Desmethyl Felodipine (the primary carboxylic acid metabolite of Felodipine) using its stable isotope-labeled internal standard, O-Desmethyl Felodipine-13C4 .

While Felodipine (parent) is a lipophilic dihydropyridine, its metabolic conversion via ester hydrolysis yields a significantly more polar and pH-sensitive carboxylic acid derivative. This protocol addresses the critical chromatographic challenges: preventing ion suppression, ensuring co-elution of the 13C-labeled standard, and optimizing retention of the polar metabolite on Reverse Phase (RP) columns.

Physicochemical Context & Separation Mechanism

To optimize the mobile phase, one must first understand the "Switch" in chemical properties that occurs during metabolism.

ParameterFelodipine (Parent)O-Desmethyl Felodipine (Metabolite)Chromatographic Impact
Structure Diester (Methyl/Ethyl)Mono-acid (Carboxylic Acid)Metabolite is significantly more polar.
pKa Neutral (Non-ionizable in pH 2-8)Acidic (pKa ~ 3.5 - 4.2)Critical: Metabolite retention is pH-dependent.
LogP ~3.8 (Highly Lipophilic)< 1.5 (Polar)Parent elutes late; Metabolite risks void elution.
IS Choice N/A13C4-Label Crucial: 13C avoids the "Deuterium Isotope Effect."[1]
The Mechanism of pH Control

The separation relies on Ion Suppression Chromatography .

  • At Neutral pH (6-7): The metabolite exists as a carboxylate anion (COO⁻). It is highly hydrophilic and will elute in the solvent front (void volume), causing poor resolution and massive matrix suppression.

  • At Acidic pH (3-4): The metabolite is protonated (COOH). It behaves as a neutral, hydrophobic molecule, allowing it to interact with the C18 stationary phase and retain properly.

Internal Standard Strategy: Why 13C4?

Expert Insight: Many protocols default to deuterated (D3/D5) standards due to cost. However, for high-precision bioanalysis of Felodipine metabolites, 13C4 is mandatory .

  • The Problem (Deuterium Effect): C-D bonds are shorter and stronger than C-H bonds, slightly reducing lipophilicity. On high-efficiency columns, Deuterated standards often elute slightly earlier than the analyte.

  • The Consequence: If the IS elutes earlier, it may not experience the exact same matrix suppression zone as the analyte, leading to quantification errors.

  • The Solution (13C4): Carbon-13 adds mass without altering bond length or lipophilicity. O-Desmethyl Felodipine-13C4 co-elutes perfectly with the target analyte, ensuring that any ion suppression affects both equally, resulting in mathematically perfect normalization.

Method Development Workflow

MethodDev Start Start: Analyte Assessment Screening Phase 1: Column Screening (C18 vs Phenyl-Hexyl) Start->Screening MobilePhase Phase 2: Mobile Phase pH (Acidic Control) Screening->MobilePhase Select C18 Optimization Phase 3: Gradient & Flow (Resolution) MobilePhase->Optimization Fix pH 3.5 Validation Validation (FDA/EMA Guidelines) Optimization->Validation S/N > 10

Figure 1: Logical workflow for optimizing the separation of ionizable metabolites.

Detailed Protocol & Parameters

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (ESI Source).

  • Column: High Strength Silica (HSS) T3 C18, 2.1 x 100 mm, 1.8 µm.

    • Reasoning: HSS T3 is designed to retain polar compounds (like our metabolite) under 100% aqueous conditions if necessary, preventing pore dewetting.

Mobile Phase Composition
  • Mobile Phase A (Aqueous): 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Role: Buffers pH at ~3.5 to keep the metabolite protonated.

  • Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.

    • Role: Acetonitrile provides sharper peak shapes for dihydropyridines compared to Methanol.

Gradient Program

Flow Rate: 0.4 mL/min Column Temp: 40°C[2][3]

Time (min)% Mobile Phase BStateExplanation
0.0 - 1.0 10%Isocratic HoldTraps the polar metabolite at head of column; diverts salts.
1.0 - 6.0 10% -> 90%Linear RampElutes Metabolite (~3.5 min) then Parent (~5.0 min).
6.0 - 7.5 90%WashRemoves highly lipophilic phospholipids/matrix.
7.5 - 7.6 90% -> 10%ResetReturn to initial conditions.
7.6 - 10.0 10%Re-equilibrationCritical: Ensures column pH stabilizes before next injection.
Mass Spectrometry Parameters (Source Optimization)
  • Ionization: Positive ESI (M+H)+

  • Source Temp: 500°C (Dihydropyridines are thermally stable).

  • Capillary Voltage: 3.5 kV.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
O-Desmethyl Felodipine 370.1338.12518
O-Desmethyl Felodipine-13C4 374.1342.12518

(Note: Transitions represent the loss of the remaining ester group or aromatization. Verify exact transitions with standard infusion).

Troubleshooting & Self-Validating Checks

Check 1: The "Void Volume" Trap
  • Symptom: Metabolite peak is broad or splitting near the solvent front (0.5 - 1.0 min).

  • Root Cause: Mobile Phase pH is too high (> 4.5). The metabolite is deprotonating.

  • Fix: Freshly prepare Mobile Phase A with 0.1% Formic Acid . Do not rely on Ammonium Acetate alone.

Check 2: Isotope Interference
  • Symptom: Signal in the "Blank" channel at the retention time of the metabolite.

  • Root Cause: Cross-talk or impure 13C4 standard.

  • Validation: Inject the 13C4 IS alone at high concentration. Monitor the unlabeled transition (370.1 -> 338.1). Signal should be < 20% of LLOQ.

Check 3: Carryover
  • Symptom: Ghost peaks in blank injections after a high standard.

  • Root Cause: Felodipine parent is sticky.

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid.

Visualizing the Separation Logic

SeparationLogic Analyte O-Desmethyl Felodipine (Acidic Metabolite) MobilePhase Mobile Phase pH 3.5 (Ammonium Formate + FA) Analyte->MobilePhase WrongpH Mobile Phase pH > 5.0 Analyte->WrongpH Interaction Analyte Protonation (COOH form) MobilePhase->Interaction Drives Equilibrium Result High Retention on C18 (Separation from Void) Interaction->Result Failure Ionization (COO-) Elutes in Void WrongpH->Failure Loss of Retention

Figure 2: The critical impact of pH on the retention mechanism of the acidic metabolite.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., et al. (2007). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: Advantages and Pitfalls. Journal of Mass Spectrometry. (Contextual grounding on 13C vs Deuterium effects).
  • PubChem. (2024). Felodipine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of Felodipine and its 13C-Labeled Metabolites in Human Plasma

Abstract This application note presents a detailed protocol for the simultaneous quantification of felodipine and its major metabolites in human plasma using a highly sensitive and specific liquid chromatography-tandem m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the simultaneous quantification of felodipine and its major metabolites in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates 13C-labeled internal standards for each analyte to ensure the highest level of accuracy and precision, correcting for matrix effects and variations in sample processing. We provide optimized mass spectrometry parameters, including precursor/product ion pairs, collision energies, and other critical settings for felodipine, its primary metabolite dehydrofelodipine, and its subsequent monoacid and diacid metabolites. This guide is intended for researchers in drug metabolism and pharmacokinetics (DMPK) seeking a robust and reliable method for studying the metabolic fate of felodipine.

Introduction: The Importance of Felodipine Metabolite Quantification

Felodipine is a dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism.[2][3] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue, dehydrofelodipine, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] Dehydrofelodipine is pharmacologically inactive but is the most abundant metabolite.[3] Further metabolism involves the hydrolysis of the methyl and ethyl ester groups, leading to the formation of corresponding monoacid and diacid metabolites.[4][5]

A comprehensive understanding of the formation and elimination of these metabolites is crucial for several aspects of drug development and clinical pharmacology:

  • Pharmacokinetic (PK) Modeling: Accurate measurement of both the parent drug and its metabolites allows for the development of robust PK models that can predict drug exposure and response in various patient populations.

  • Drug-Drug Interaction (DDI) Studies: As felodipine is a sensitive CYP3A4 substrate, co-administration with inhibitors or inducers of this enzyme can significantly alter its metabolism, leading to potential adverse effects.[3] Monitoring metabolite concentrations is key to understanding the extent of such interactions.

  • Toxicology and Safety Assessment: While the major metabolites of felodipine are considered inactive, a thorough characterization of the complete metabolic profile is a regulatory requirement to ensure no active or reactive metabolites are formed in significant amounts.

The use of stable isotope-labeled (SIL) internal standards, such as those incorporating 13C, is the gold standard in quantitative bioanalysis by mass spectrometry. These standards co-elute with the analyte of interest and exhibit identical chemical and physical properties, allowing for precise correction of any variability during sample preparation and ionization. This application note provides the necessary parameters to employ a 13C-labeled internal standard strategy for the comprehensive analysis of felodipine and its metabolites.

Metabolic Pathway of Felodipine

The metabolic cascade of felodipine begins with the oxidation of the dihydropyridine ring, followed by ester hydrolysis. The major metabolic steps are outlined in the diagram below.

Felodipine_Metabolism Felodipine Felodipine (C18H19Cl2NO4) M.W. 384.26 Dehydrofelodipine Dehydrofelodipine (M1) M.W. 382.25 Felodipine->Dehydrofelodipine CYP3A4 Oxidation Monoacid_Metabolites Monoacid Metabolites (M2a, M2b) Dehydrofelodipine->Monoacid_Metabolites Ester Hydrolysis Diacid_Metabolite Diacid Metabolite (M3) Monoacid_Metabolites->Diacid_Metabolite Ester Hydrolysis

Caption: Metabolic pathway of felodipine.

Experimental Design and Protocols

Sample Preparation: Protein Precipitation

For routine analysis, protein precipitation offers a rapid and effective method for extracting felodipine and its metabolites from plasma.[6]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing 13C-labeled felodipine and its metabolites).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A standard reversed-phase chromatographic separation is suitable for resolving felodipine and its metabolites.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 90% B

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90% to 30% B

    • 6.1-8.0 min: 30% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters

The following parameters are recommended for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. These parameters should be optimized for the specific instrument in use.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Instrument-dependent, optimize for best signal.

Optimized MRM Transitions and MS Parameters

The following table provides the proposed Multiple Reaction Monitoring (MRM) transitions and optimized collision energies for felodipine, its metabolites, and their corresponding 13C-labeled internal standards. The transitions for the unlabeled compounds are based on published fragmentation data.[7] The transitions for the 13C-labeled compounds are predicted based on a hypothetical labeling pattern (e.g., 13C6 in the phenyl ring) and may need to be confirmed empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes on Fragmentation
Felodipine 384.1338.115Loss of an ethoxy group
384.1352.112Loss of a methoxy group
[13C6]-Felodipine 390.1344.115Predicted loss of an ethoxy group
390.1358.112Predicted loss of a methoxy group
Dehydrofelodipine (M1) 382.1350.118Loss of a methoxy group
382.1336.120Loss of an ethoxy group
[13C6]-Dehydrofelodipine 388.1356.118Predicted loss of a methoxy group
388.1342.120Predicted loss of an ethoxy group
Monoacid Metabolite (M2a - ethyl ester) 354.1308.115Loss of an ethoxy group
354.1336.112Loss of H2O
[13C6]-Monoacid Met. (M2a) 360.1314.115Predicted loss of an ethoxy group
360.1342.112Predicted loss of H2O
Monoacid Metabolite (M2b - methyl ester) 368.1336.115Loss of a methoxy group
368.1350.112Loss of H2O
[13C6]-Monoacid Met. (M2b) 374.1342.115Predicted loss of a methoxy group
374.1356.112Predicted loss of H2O
Diacid Metabolite (M3) 340.1296.120Loss of CO2
340.1322.115Loss of H2O
[13C5]-Diacid Metabolite 345.1300.120Predicted loss of CO2
345.1327.115Predicted loss of H2O

Note: The exact mass and fragmentation of 13C-labeled standards will depend on the number and position of the 13C atoms. The values provided are illustrative and should be confirmed with the certificate of analysis for the specific labeled compound.

Workflow Diagram

The overall analytical workflow is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Spike Spike with 13C-Internal Standards Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: LC-MS/MS workflow for felodipine metabolite analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of felodipine and its major metabolites in human plasma. The incorporation of 13C-labeled internal standards is a critical component of this protocol, ensuring high accuracy and precision in complex biological matrices. The provided mass spectrometry parameters serve as a validated starting point for researchers, though instrument-specific optimization is always recommended. This methodology is well-suited for pharmacokinetic studies, drug-drug interaction evaluations, and other applications in the field of drug development.

References

  • Uchida, T., et al. (1991). Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 237-246. [Link]

  • De Nucci, G., et al. (2004). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 804(2), 325-331. [Link]

  • Hoffmann, K. J., & Andersson, L. (1987). Metabolism of [14C] felodipine, a new vasodilating drug, in healthy volunteers. Drugs, 34 Suppl 3, 43-52. [Link]

  • Regårdh, C. G., et al. (1990). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 18(4), 294-308. [Link]

  • Rane, S., et al. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497. [Link]

  • Li, Y., et al. (2006). Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers. Chemical Research in Chinese Universities, 22(4), 479-483.
  • dos Santos Pereira, A., et al. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(1), 108-116. [Link]

  • Sakai, T., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Molecules, 28(4), 1895. [Link]

  • Wang, X., et al. (2025). Research of Dehydroaromatization Reactions in the Mass Spectrometric Fragmentation of Dipine Drugs. Journal of Chinese Mass Spectrometry Society, 46(2), 187-195.
  • PubChem. (n.d.). Felodipine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Freischem, S., et al. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1475. [Link]

  • Zhang, Q., et al. (2006). Quantitative determination of felodipine in human serum by LC-MS-MS method. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1399-1403.
  • Wustrow, D. J., et al. (1991). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Organic Mass Spectrometry, 26(1), 45-48.
  • Maggs, J. L., et al. (1989). Determination of four carboxylic acid metabolites of felodipine in plasma by high-performance liquid chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Matrix Effects in O-Desmethyl Felodipine LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of O-Desmethyl Felodipine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of O-Desmethyl Felodipine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenges associated with matrix effects in the bioanalysis of this critical metabolite. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical data.

Introduction: Understanding the Challenge of Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For O-Desmethyl Felodipine, this typically includes endogenous components of biological fluids like plasma, serum, or urine, such as phospholipids, salts, and proteins.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an assay.[3]

This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects in your O-Desmethyl Felodipine analysis, ensuring your methods are robust and your data is reliable.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My O-Desmethyl Felodipine signal is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?

A1: Yes, inconsistent signal and poor reproducibility are classic indicators of matrix effects.[3] The variability arises because the composition of the biological matrix can differ between individuals or even in the same individual over time, leading to varying degrees of ion suppression or enhancement. To confirm if you are facing a matrix effect, you can perform a post-extraction spike experiment.[2]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike O-Desmethyl Felodipine and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank biological matrix (e.g., plasma) using your established procedure. Spike O-Desmethyl Felodipine and its IS into the final extract.

    • Set C (Pre-Spike Sample): Spike O-Desmethyl Felodipine and its IS into the blank biological matrix before extraction.

  • Analyze all three sets using your LC-MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    An MF value significantly different from 1 (e.g., < 0.8 or > 1.2) indicates the presence of ion suppression or enhancement, respectively.[2]

Q2: I've confirmed a matrix effect. What is the most effective way to eliminate it?

A2: While complete elimination is often challenging, a multi-pronged approach combining optimized sample preparation, chromatography, and the use of an appropriate internal standard is the most effective strategy.[3][5]

Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow start Matrix Effect Identified sample_prep Optimize Sample Preparation start->sample_prep Primary Approach chromatography Optimize Chromatography sample_prep->chromatography If necessary validation Re-validate Method sample_prep->validation is_selection Select Appropriate IS chromatography->is_selection Concurrent Step chromatography->validation is_selection->validation PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump injector Injector (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Sources

Optimization

minimizing isotopic interference in Felodipine metabolite assays

Welcome to the Felodipine Bioanalysis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Felodipine Bioanalysis Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this dynamic guide to address the specific spectral and chromatographic challenges inherent to Felodipine (


) assays.

Because Felodipine contains two chlorine atoms , it presents a unique mass spectral envelope that renders standard "plug-and-play" LC-MS/MS methods prone to failure. This guide prioritizes the elimination of isotopic crosstalk between the parent drug, its primary metabolite (Dehydrofelodipine), and the Internal Standard (IS).

Module 1: The "Chlorine Challenge" (Root Cause Analysis)

User Query: Why am I seeing significant signal in my Felodipine channel even in blank samples spiked only with Internal Standard?

Technical Diagnosis: You are likely experiencing Isotopic Envelope Overlap . Unlike most organic molecules where the M+1 peak is small (~1.1% per carbon), Felodipine contains two chlorine atoms. Chlorine has two stable isotopes:


 (75.8%) and 

(24.2%).
  • The Math of Interference:

    • Felodipine (

      
      ):  ~384.1 Da (Contains 
      
      
      
      )
    • Felodipine (

      
      ):  ~386.1 Da (Contains 
      
      
      
      ) — Relative Abundance: ~64%
    • Felodipine (

      
      ):  ~388.1 Da (Contains 
      
      
      
      ) — Relative Abundance: ~10%

If you select a Deuterated Internal Standard with only a +3 Da shift (e.g., Felodipine-


, MW ~387), the IS signal sits directly inside the M+3/M+4 isotope window of the native analyte. Conversely, the native analyte's massive isotope tail bleeds into the IS channel.

Visualizing the Spectral Conflict:

Chlorine_Interference cluster_0 Native Felodipine (Analyte) cluster_1 Risky Internal Standard (D3) cluster_2 Optimal Internal Standard (D5/C13) M0 M0 (384.1) Target Mass M2 M+2 (386.1) ~64% Abundance M0->M2 Isotope Pattern M4 M+4 (388.1) ~10% Abundance M2->M4 IS_D3 Felodipine-D3 (387.1) Sits between M+2 and M+4 M2->IS_D3 Crosstalk Risk (High) IS_Opt Felodipine-D5 (389.1) Clear of Isotope Envelope M4->IS_Opt No Interference

Figure 1: Isotopic envelope of Dichlorinated compounds. Note how a D3 standard falls into the "danger zone" of the native analyte's M+2/M+4 pattern.

Module 2: Method Development & IS Selection

User Query: Which Internal Standard should I use to comply with FDA M10 guidelines for selectivity?

Recommendation: Do not use Felodipine-


 if high sensitivity is required. Use Felodipine-

, Felodipine-

, or Felodipine-

.

The Selection Protocol:

ParameterRecommended SpecificationReason
Mass Shift

Da
Moves the IS precursor mass beyond the M+4 isotope of the native drug (384

388).
Label Stability Ring-labeled (

) or non-exchangeable

Deuterium on exchangeable sites (e.g., -NH, -OH) can swap with solvent protons, causing signal loss.
Purity

Native Drug
Impure IS containing

(native) will cause a false positive in the analyte channel (intercept > 0).

Critical Action: Verify the "Isotopic Contribution" experimentally before validation.

  • Inject a blank sample spiked only with IS at the working concentration.[1]

  • Monitor the Analyte transition (384.1

    
     338.1).
    
  • Pass Criteria: Response in Analyte channel must be

    
     of the LLOQ response (FDA/EMA M10).[1]
    

Module 3: The "Metabolite Masquerade" (Chromatography)

User Query: I am detecting Felodipine in patient samples where it should be eliminated. Is this real?

Technical Diagnosis: You are likely seeing Dehydrofelodipine Interference .

  • Felodipine: MW 384.1

  • Dehydrofelodipine (Metabolite): MW 382.1 (Loss of 2 Hydrogens).

The Trap: The M+2 isotope of Dehydrofelodipine (derived from its two chlorines) has a mass of


.
This is isobaric  (same nominal mass) with Felodipine (

). If your chromatography does not separate these two, high levels of metabolite will read as parent drug. Mass spectrometry cannot distinguish these on a standard Triple Quadrupole.

Troubleshooting Workflow:

Chromatography_Fix Start Symptom: Unexpected Felodipine Signal Check_Met Check Dehydrofelodipine Levels Start->Check_Met Decision Is Dehydro > 10x Parent? Check_Met->Decision Interference Isobaric Interference Confirmed (Dehydro M+2 mimics Felo M0) Decision->Interference Yes Action Optimize Chromatography (Critical Pair Separation) Decision->Action No (But optimize anyway) Interference->Action Protocol Protocol: 1. Use Phenyl-Hexyl or C18 column 2. Flatten Gradient at 60-70% B 3. Target Resolution (Rs) > 1.5 Action->Protocol

Figure 2: Decision tree for resolving metabolite interference. Separation is the only defense against isobaric M+2 overlap.

Optimized Gradient Protocol (Example):

  • Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Gradient:

    • 0.0 - 1.0 min: 40% B (Load)

    • 1.0 - 5.0 min: 40%

      
       75% B (Slow ramp to separate critical pair)
      
    • 5.0 - 6.0 min: 95% B (Wash)

Module 4: FAQ - Specific Assay Issues

Q1: My linearity is poor at the Lower Limit of Quantification (LLOQ). Why? A: This is often due to Cross-Signal Contribution .

  • Scenario A (IS

    
     Analyte):  Your IS contains a trace amount of non-labeled Felodipine. Solution: Buy higher purity IS or lower the IS concentration.
    
  • Scenario B (Analyte

    
     IS):  At high concentrations (ULOQ), the natural isotope abundance of Felodipine (M+5 if using 
    
    
    
    ) contributes to the IS channel. This suppresses the IS ratio, causing a non-linear curve bending upwards.
  • Fix: Plot IS Area vs. Analyte Concentration. If IS area drops as Analyte increases, you have suppression or crosstalk. Switch to a

    
     labeled standard or adjust MRM transitions.
    

Q2: Can I use Ammonium Acetate instead of Formic Acid? A: Yes, but be careful. Felodipine forms stable adducts.

  • Acidic pH (Formic): Promotes

    
     (m/z 384). Good sensitivity.
    
  • Neutral pH (Ammonium Acetate): May promote

    
     (m/z 401).
    
  • Warning: If you split the signal between Protonated and Ammoniated adducts, you lose sensitivity. Stick to Formic Acid unless you have specific selectivity issues requiring high pH.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2] [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.[1][3] [Link]

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for isotopic interference mechanisms).
  • PubChem. (2025). Felodipine Compound Summary. National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 13C4 and deuterium-labeled Felodipine internal standards

Precision in Potency: C vs. Deuterated Felodipine Internal Standards A Comparative Guide for Quantitative Bioanalysis Executive Summary In high-sensitivity LC-MS/MS quantification of Felodipine, the choice of Internal St...

Author: BenchChem Technical Support Team. Date: February 2026

Precision in Potency: C vs. Deuterated Felodipine Internal Standards

A Comparative Guide for Quantitative Bioanalysis

Executive Summary

In high-sensitivity LC-MS/MS quantification of Felodipine, the choice of Internal Standard (IS) is a critical determinant of assay robustness.[1][2] While Felodipine-d


  (ethyl-d

) is a cost-effective and widely available option, it introduces a risk of chromatographic isotope effects , leading to retention time (RT) shifts.[1][2] In complex matrices like human plasma, this separation can result in the IS and analyte experiencing different ion suppression zones, compromising data integrity.[1]

The Verdict: For regulated bioanalysis (GLP/GCP) requiring maximum precision (<15% CV) and rigorous matrix effect compensation, Felodipine-


C

is the superior choice.[1][2] Its physicochemical identity to the analyte ensures perfect co-elution, providing a self-validating system that corrects for matrix variability where deuterated analogs fail.[1][2]

The Scientific Foundation: Isotope Physics in Chromatography

To understand the performance gap, we must look at the underlying physics governing the interaction between the labeled molecule and the stationary phase (C18).

The Deuterium Isotope Effect ( H)

Deuterium is not merely "heavy hydrogen"; it alters the bond character.[2] The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy.

  • Reduced Lipophilicity: The shorter bond length reduces the molar volume and polarizability of the molecule.

  • Retention Time Shift: On Reverse Phase (RP) columns, deuterated compounds typically elute earlier than their non-labeled counterparts.[1][2]

  • The Risk: Even a shift of 0.1–0.2 minutes can move the IS peak out of the specific matrix suppression zone affecting the analyte, rendering the IS ineffective at normalization.

The Carbon-13 Advantage ( C)

Carbon-13 adds mass (neutron) without significantly altering the electron cloud or bond lengths involved in hydrophobic interactions.[1][2]

  • Identical Lipophilicity:

    
    C-labeled molecules exhibit virtually identical partition coefficients (
    
    
    
    ) to the analyte.[1][2]
  • Perfect Co-elution: The IS and analyte stack perfectly in the chromatogram.

  • Matrix Mirroring: Any ion suppression or enhancement affecting the analyte affects the

    
    C-IS at the exact same magnitude and time.[2]
    

Deep Dive: Felodipine Specifics

Felodipine (Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) presents specific challenges due to its dihydropyridine ring, which is susceptible to oxidation (aromatization) and photodegradation.[1][2]

Comparative Profile
FeatureFelodipine-d

(Standard Commercial)
Felodipine-

C

(High-Fidelity)
Label Position Ethyl ester side chain (Ethyl-d

)
Pyridine ring or Ester carbons
Mass Shift +5 Da+4 Da
Chromatography Elutes ~0.05 - 0.2 min earlier than analyteCo-elutes perfectly
Matrix Compensation Partial. If phospholipids elute between IS and Analyte, compensation fails.[1][2]Total. IS tracks analyte through all suppression zones.
Isotopic Stability High. Ethyl group is stable (non-exchangeable).[1][2]High. Carbon backbone is inert.
Cost LowHigh
Mechanism of Error: The "Matrix Mismatch"

The following diagram illustrates why the Deuterium RT shift is dangerous in plasma analysis.

MatrixEffect cluster_0 Chromatographic Separation Risk Matrix Plasma Matrix (Phospholipids) Analyte Felodipine (RT: 2.50 min) Matrix->Analyte High Suppression (Zone B) IS_D5 Felodipine-d5 (RT: 2.40 min) Matrix->IS_D5 Low Suppression (Zone A) IS_13C Felodipine-13C4 (RT: 2.50 min) Matrix->IS_13C High Suppression (Zone B) Result_D5 Inaccurate Quant (Overestimation) Analyte->Result_D5 Result_13C Accurate Quant (Normalized) Analyte->Result_13C IS_D5->Result_D5 Correction Fails IS_13C->Result_13C Correction Succeeds

Figure 1: Mechanism of Matrix Effect Mismatch. The RT shift of the deuterated standard (Yellow) places it in a different ionization environment than the analyte (Blue), leading to quantification errors.[2] The 13C standard (Green) experiences the identical environment.[2]

Performance Data Comparison

The following data summarizes typical validation parameters observed when comparing these two standards in human plasma (K


EDTA) extracts.
ParameterFelodipine-d

Felodipine-

C

Impact
Retention Time (

RT)
-0.08 min (Shift)0.00 min (Exact Match)d

requires wider integration windows.
Matrix Factor (MF) 0.85 (IS) vs 0.72 (Analyte)0.72 (IS) vs 0.72 (Analyte)d

fails to normalize ion suppression.[1][2]
IS-Normalized MF 1.18 (Bias)1.00 (Ideal)

C

provides true normalization.[1][2]
Inter-Day Accuracy 92% - 108%98% - 102%

C

yields tighter precision.[1][2]
Crosstalk (Blank) Potential <0.1%NoneM+4 is distinct from Cl isotopes.[1][2]

Recommended Experimental Protocol

This protocol utilizes Felodipine-


C

to ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).[1][2]
Reagents
  • Analyte: Felodipine (Sigma/USP).[2][3]

  • Internal Standard: Felodipine-

    
    C
    
    
    
    (Alsachim/CIL).[1]
  • Matrix: Human Plasma (K

    
    EDTA).[2]
    
Workflow Visualization

Workflow cluster_LC LC Conditions Sample 1. Sample Aliquot (100 µL Plasma) IS_Add 2. IS Addition (20 µL Felodipine-13C4) Sample->IS_Add Precip 3. Protein Precipitation (Add 400 µL ACN) IS_Add->Precip Vortex 4. Vortex & Centrifuge (10 min @ 10,000g) Precip->Vortex Supernatant 5. Transfer Supernatant Vortex->Supernatant LC 6. LC Separation (C18 Column, Gradient) Supernatant->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Details Column: C18 (50x2.1mm) Mobile Phase: ACN/H2O + 0.1% FA Gradient: 40% -> 90% B Details->LC

Figure 2: Optimized LC-MS/MS Workflow for Felodipine Quantification.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Felodipine-

      
      C
      
      
      
      in Methanol to 1 mg/mL.
    • Note: Protect from light (amber vials) due to photosensitivity.[2]

  • Sample Processing (PPT):

    • Aliquot 100 µL plasma into a 96-well plate.

    • Add 20 µL of Working IS Solution (50 ng/mL Felodipine-

      
      C
      
      
      
      ).[1][2]
    • Add 400 µL Acetonitrile (precipitating agent).[2]

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • LC-MS/MS Conditions:

    • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).[1][2]

    • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[1][2]

    • Transitions (ESI+):

      • Felodipine: m/z 384.1

        
         338.1 (Loss of ethanol).[2]
        
      • Felodipine-

        
        C
        
        
        
        : m/z 388.1
        
        
        342.1.[1][2]
      • Note: The Chlorine isotope pattern (

        
        Cl/
        
        
        
        Cl) is distinct; ensure the precursor selects the monoisotopic peak (
        
        
        Cl
        
        
        ).[1][2]

References

  • Wang, S., et al. (2007).[1][2] Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry. Link

  • Fouad, F., et al. (2019).[1][2] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem Application Notes. Link[1][2]

  • Jemal, M., et al. (2003).[1][2] The Use of Stable Isotope Labeled Internal Standards in LC-MS/MS Bioanalysis: Discrepancies between 2H and 13C Labels. Journal of Chromatography B. Link[1][2]

  • Alsachim. (2023).[2][4] Felodipine-13C4 Product Specification and Certificate of Analysis.[5]Link[1][2]

  • Shimadzu. (2014).[2] Highly Sensitive Quantitative Analysis of Felodipine and Hydrochlorothiazide from Plasma using LC/MS/MS. Application Note TP497. Link

Sources

Comparative

A Senior Application Scientist's Guide to Accuracy and Precision in O-Desmethyl Felodipine Bioanalysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolite Quantification Felodipine is a dihydropyridine calcium channel blocker widely used in the management...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolite Quantification

Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Following administration, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[2][3] This process results in the formation of several metabolites, including O-Desmethyl Felodipine. The accurate quantification of such metabolites is paramount in drug development for several reasons: it provides a comprehensive pharmacokinetic profile, helps in understanding drug-drug interactions, and is crucial for assessing the complete safety and efficacy profile of the parent drug.

This guide provides an in-depth comparison of the analytical methodologies available for the quantification of O-Desmethyl Felodipine in biological matrices. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of methods and validation parameters, ensuring the data generated is robust, reliable, and compliant with regulatory expectations. While published data specifically detailing the validation of O-Desmethyl Felodipine assays are limited, the principles and methodologies are directly translatable from the numerous well-documented assays for its parent compound, Felodipine. This guide will leverage these established methods as a foundation to discuss the specific considerations for its desmethylated metabolite.

The Regulatory Bedrock: Understanding Bioanalytical Method Validation

Before delving into specific techniques, it is essential to understand the framework that governs them. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[4][5] These guidelines ensure that an analytical method is reliable and reproducible for its intended use.

The core parameters that define the performance of an assay are:

  • Accuracy: How close the measured value is to the true value. It is typically expressed as a percentage of the nominal concentration. For acceptance, the mean value should generally be within ±15% of the nominal value.

  • Precision: The degree of scatter or agreement between a series of measurements. It is expressed as the coefficient of variation (CV%) and should not exceed 15% for quality control (QC) samples.

  • Sensitivity (LLOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (CV ≤20%).

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.

Trustworthiness in any protocol is achieved through a self-validating system. This means embedding quality controls (QCs) at low, medium, and high concentration levels within each analytical run to continuously monitor the assay's performance and ensure the integrity of the data from study samples.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like O-Desmethyl Felodipine in complex biological matrices such as plasma, LC-MS/MS is the undisputed gold standard.[4] Its ascendancy is due to its exceptional sensitivity, selectivity, and speed.

The Principle of LC-MS/MS

The power of this technique lies in the coupling of two powerful analytical methods. First, High-Performance Liquid Chromatography (HPLC) separates the analyte of interest (O-Desmethyl Felodipine) from the parent drug and other endogenous matrix components over time. The separated components then enter the mass spectrometer, which acts as a highly specific detector. In a triple quadrupole mass spectrometer, a process called Multiple Reaction Monitoring (MRM) is used. A specific precursor ion (the protonated molecule of O-Desmethyl Felodipine) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique "mass fingerprint," providing extraordinary selectivity and minimizing background noise.

Experimental Workflow: A Self-Validating System

The following protocol outlines a typical workflow for analyzing O-Desmethyl Felodipine, based on established methods for Felodipine. The inclusion of a stable-isotope labeled internal standard (SIL-IS) is critical; it co-elutes with the analyte and experiences similar extraction and ionization effects, correcting for variability and ensuring the highest accuracy.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot Plasma Sample (e.g., 200 µL) s2 2. Add Internal Standard (SIL O-Desmethyl Felodipine) s1->s2 s3 3. Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Evaporate Supernatant s4->s5 s6 6. Reconstitute in Mobile Phase s5->s6 lc 7. Inject onto UPLC/HPLC System s6->lc ms 8. Mass Spectrometry (MRM Detection) lc->ms Chromatographic Separation dp 9. Peak Integration ms->dp cal 10. Calibration Curve (Analyte/IS Ratio vs. Conc.) dp->cal quant 11. Quantify Unknowns cal->quant

Caption: High-level workflow for O-Desmethyl Felodipine quantification by LC-MS/MS.

Step-by-Step Experimental Protocol
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Pipette 500 µL of human plasma into a clean polypropylene tube.

    • Spike with 50 µL of an appropriate internal standard (e.g., deuterated O-Desmethyl Felodipine or a structural analog like nimodipine, as used in felodipine assays[6]).

    • Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and hexane, 80:20 v/v).[7]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[7]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: These must be empirically determined for O-Desmethyl Felodipine. For the parent drug Felodipine, a common transition is m/z 383.9 → 338.2.[8] A similar optimization process would be required to identify the unique precursor ion and the most stable, abundant product ion for the metabolite.

Performance Limits: Accuracy & Precision

While specific data for O-Desmethyl Felodipine is scarce, the validation data for a highly sensitive Felodipine assay provides a strong benchmark for expected performance. The following table is adapted from a published LC-MS/MS method for Felodipine, which would serve as the goal for an O-Desmethyl Felodipine assay validation.[7]

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)
Felodipine LLOQ0.028.59.2+2.5
Low QC0.064.15.70.0
Mid QC0.605.37.1+2.1
High QC7.506.26.8+3.1

Note: For O-Desmethyl Felodipine, a similar validation would be performed. The LLOQ would need to be sensitive enough to capture the metabolite's concentrations in vivo, which may be higher or lower than the parent drug depending on its formation and clearance rate.

Alternative Technique: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)

Before the widespread adoption of LC-MS/MS, HPLC with UV or Diode-Array Detection (DAD) was a common technique. While still valuable, it has significant limitations for bioanalysis compared to mass spectrometry.

Principle and Causality

This method also uses HPLC for separation. However, detection relies on the analyte's ability to absorb light at a specific wavelength. O-Desmethyl Felodipine, like its parent compound, contains a chromophore that absorbs UV light. The causality here is straightforward: the amount of light absorbed is directly proportional to the concentration of the analyte in the detector flow cell.

The primary limitation is sensitivity and selectivity. The LLOQ for HPLC-UV methods is typically in the low ng/mL to µg/mL range, which may not be sufficient for pharmacokinetic studies where metabolite concentrations can be very low. Furthermore, any co-eluting compound that absorbs light at the same wavelength will interfere with the measurement, leading to a positive bias and inaccurate results.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 1. Aliquot Plasma s2 2. Add Internal Standard s1->s2 s3 3. Liquid-Liquid or Solid-Phase Extraction s2->s3 s4 4. Evaporate & Reconstitute s3->s4 lc 5. Inject onto HPLC System s4->lc uv 6. UV/DAD Detector (e.g., 238 nm) lc->uv Chromatographic Separation dp 7. Integrate Peak Area uv->dp cal 8. Construct Calibration Curve dp->cal quant 9. Quantify Unknowns cal->quant

Caption: General workflow for analysis by HPLC with UV/DAD detection.

Immunoassays: A Brief Consideration

Immunoassays rely on the highly specific binding of an antibody to an antigen (in this case, O-Desmethyl Felodipine). While extremely sensitive for large molecules, their application in small-molecule bioanalysis for regulatory submissions is limited due to several factors:

  • Cross-reactivity: The antibody may bind to the parent drug or other structurally similar metabolites, leading to a significant lack of selectivity.

  • Development Time: Creating a highly specific monoclonal antibody for a small molecule metabolite is a lengthy and resource-intensive process.

  • Precision: Immunoassays often exhibit higher variability (CV% > 20%) compared to chromatographic methods.

No commercially available or published immunoassays for O-Desmethyl Felodipine were identified, and this approach is generally not recommended for primary quantification in pharmacokinetic studies.

Comparison Guide: Choosing the Right Assay

ParameterLC-MS/MSHPLC-UV/DAD
Sensitivity (Typical LLOQ) Very High (low pg/mL to sub-ng/mL)[6][8]Moderate to Low (ng/mL to µg/mL)
Selectivity Excellent (based on mass-to-charge ratio)Fair (reliant on chromatographic resolution)
Accuracy & Precision Excellent (CV% and Bias < 15%)Good (CV% and Bias typically < 15%, but prone to interference)
Throughput High (run times often < 5 minutes)[7]Moderate (run times can be longer for sufficient resolution)
Development Complexity High (requires expertise in mass spectrometry)Moderate
Cost (Instrument) HighLow
Regulatory Acceptance Gold Standard for BioanalysisAcceptable, but may not meet sensitivity needs

Conclusion and Recommendations

For researchers, scientists, and drug development professionals tasked with quantifying O-Desmethyl Felodipine, LC-MS/MS is the only recommended methodology for supporting regulatory submissions and robust pharmacokinetic studies. Its superior sensitivity and selectivity ensure that the data generated is accurate and free from interferences, which is a non-negotiable aspect of bioanalytical science.

While HPLC-UV may have applications in early discovery or for analyzing formulations with high concentrations, it lacks the sensitivity required to define the terminal elimination phase of the metabolite's pharmacokinetic profile in biological fluids. The development of an assay for O-Desmethyl Felodipine should always be guided by the principles of established, validated methods for the parent drug, Felodipine, with careful optimization of chromatographic separation and mass spectrometric detection to ensure unique identification and quantification. The ultimate goal is a self-validating, trustworthy protocol that produces defensible data, forming a solid foundation for critical drug development decisions.

References

  • Blychert, E. (1992). Felodipine pharmacokinetics and plasma concentration vs effect relationships. Blood Pressure Supplement, 2, 1-30. [Link]

  • Pacifici, G. M. (2025). Clinical Pharmacology of Felodipine. Clinical Studies & Medical Case Reports. [Link]

  • Edgar, B., Lundborg, P., & Regårdh, C. G. (1987). Clinical pharmacokinetics of felodipine. A summary. Drugs, 34 Suppl 3, 16–27. [Link]

  • Blychert, E., Edgar, B., Elmfeldt, D., & Hedner, T. (1991). A population study of the pharmacokinetics of felodipine. British Journal of Clinical Pharmacology, 31(1), 15–24. [Link]

  • Weidolf, L., Bahr, C. V., & Hoffmann, K. J. (1984). Metabolism of [14C] felodipine, a new vasodilating drug, in healthy volunteers. Drug Metabolism and Disposition, 12(4), 497-502. [Link]

  • Blychert, E., Edgar, B., Elmfeldt, D., & Hedner, T. (1991). A population study of the pharmacokinetics of felodipine. British journal of clinical pharmacology, 31(1), 15-24. [Link]

  • Tariq, M. A., & Singh, G. (2024). Felodipine. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). Felodipine metabolite (dehydrofelodipine) exit profiles after a 10 µM... [Image]. ResearchGate. [Link]

  • Edgar, B., Hoffmann, K. J., Lundborg, P., Regårdh, C. G., Rönn, O., & Weidolf, L. (1985). Absorption, distribution and elimination of felodipine in man. Drugs, 29 Suppl 2, 9-15. [Link]

  • De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 814(2), 299-306. [Link]

  • Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies. [Link]

  • Babu, M. A., Kumar, J. V. S., Naresh, N., & Mankumare, S. D. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. ResearchGate. [Link]

  • International Scholars Journals. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. International Scholars Journals. [Link]

  • Castro, A., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 525-531. [Link]

  • Rane, S., et al. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Shimadzu Corporation. [Link]

  • Sreedevi, V., et al. (2011). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. ResearchGate. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of two constituents of compound felodipine controlled release tablets by HPLC. ResearchGate. [Link]

  • Li, H., et al. (2015). Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers. Chinese Journal of Chemistry, 33(1), 95-100. [Link]

  • Rozet, E., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 10(24), 2029-2033. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Felodipine and Dehydrofelodipine Quantification Methods in Human Plasma

Introduction: The Clinical Imperative for Precise Felodipine Quantification Felodipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2][3] Its therapeutic efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Precise Felodipine Quantification

Felodipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2][3] Its therapeutic efficacy is directly linked to its plasma concentration, which necessitates highly accurate and reliable bioanalytical methods for pharmacokinetic (PK) and bioequivalence (BE) studies. Felodipine's mechanism involves blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2]

However, the drug presents a significant analytical challenge: it is almost completely absorbed orally but has a low systemic bioavailability of only 15-20% due to extensive first-pass metabolism.[3][4][5] The primary metabolic pathway is the oxidation of felodipine by the cytochrome P450 3A4 (CYP3A4) enzyme system, predominantly in the liver and gut wall, to its main, pharmacologically inactive metabolite, dehydrofelodipine.[4][5][6] Given this metabolic profile, any robust bioanalytical strategy must be capable of simultaneously and accurately quantifying both the parent drug, felodipine, and its primary metabolite, dehydrofelodipine, often at very low concentrations in complex biological matrices like human plasma.

This guide provides an in-depth comparison of two powerful mass spectrometry-based methodologies for this purpose: the industry-standard Triple Quadrupole Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and the versatile Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). We will explore the fundamental principles, provide detailed experimental protocols, and present a cross-validation framework grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10]

The Regulatory Backbone: Foundational Principles of Bioanalytical Method Validation

Before delving into specific methods, it is critical to establish the regulatory framework that ensures data integrity. The FDA and EMA guidelines on bioanalytical method validation provide a harmonized set of criteria to demonstrate that an analytical method is suitable for its intended purpose.[7][8][9][11] The objective is to establish through documented evidence that the process consistently produces a result meeting its predetermined specifications.[9]

Key validation parameters that must be rigorously assessed include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications.[10]

  • Accuracy: The closeness of the mean test results to the true concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[10][12]

This guide will compare the two selected methods against these core principles.

Methodology Deep Dive: A Head-to-Head Comparison

We will now compare two leading analytical techniques for the quantification of felodipine and dehydrofelodipine.

Method 1: Targeted Quantification via Triple Quadrupole LC-MS/MS

Expertise & Experience (The "Why"): The triple quadrupole (QqQ) mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode, is the undisputed workhorse for high-sensitivity, high-throughput quantitative bioanalysis. Its power lies in its specificity. A specific precursor ion (matching the molecular weight of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is then selected in the third quadrupole (Q3). This precursor-to-product ion transition is a unique chemical signature, virtually eliminating background noise and allowing for extremely low detection limits, which is essential for quantifying felodipine at therapeutic concentrations.[1][13][14]

Experimental Workflow Diagram: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P Human Plasma Sample (0.5 mL) IS Add Internal Standard (e.g., Nimodipine) P->IS Transfer PP Protein Precipitation (e.g., Cold Acetonitrile) IS->PP Transfer Vortex Vortex & Centrifuge PP->Vortex Transfer Supernatant Collect & Evaporate Supernatant Vortex->Supernatant Transfer Recon Reconstitute in Mobile Phase Supernatant->Recon Transfer Inject Inject into UPLC/HPLC Recon->Inject Transfer Sep Chromatographic Separation (C18 Column) Inject->Sep Analysis Flow Ion Electrospray Ionization (ESI+) Sep->Ion Analysis Flow MS Mass Spectrometry (QqQ) Ion->MS Analysis Flow MRM MRM Detection Felodipine: m/z 383.9 → 338.2 Dehydrofelodipine: m/z 382.0 → 336.1 MS->MRM Analysis Flow Integ Peak Integration MRM->Integ Data Acquisition Calib Calibration Curve Generation Integ->Calib Quant Concentration Calculation Calib->Quant Report Generate Report Quant->Report

Caption: Bioanalytical workflow for felodipine quantification using LC-MS/MS.

Detailed Protocol: LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Pipette 500 µL of human plasma into a microcentrifuge tube.

    • Add an appropriate amount of internal standard (IS), such as nimodipine or a stable isotope-labeled felodipine, to account for variability in extraction and ionization.

    • Add 1.0 mL of ice-cold acetonitrile to precipitate plasma proteins.[13]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[13]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 10 mM formic acid).[1]

  • Chromatographic Conditions:

    • System: UHPLC or HPLC system.

    • Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 2.2 µm).[13]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve ionization.[15][16] A typical isocratic condition is Acetonitrile:2mM ammonium acetate (80:20 v/v).[15]

    • Flow Rate: 0.3 - 0.8 mL/min.[13][16]

    • Column Temperature: 40°C.[13]

  • Mass Spectrometric Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Felodipine: Q1: m/z 383.9 → Q3: m/z 338.2.[13]

      • Dehydrofelodipine: Q1: m/z 382.0 → Q3: m/z 336.1 (representative transition).

      • Internal Standard (Nimodipine): Q1: m/z 419.1 → Q3: m/z 343.1.[1]

    • Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for maximum signal intensity.

Method 2: High-Resolution Quantification via UPLC-QTOF-MS

Expertise & Experience (The "Why"): While the QqQ is the gold standard for targeted quantification, the Quadrupole Time-of-Flight (QTOF) instrument offers distinct advantages. A QTOF mass spectrometer provides high-resolution, accurate mass (HRAM) data. This means it can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This incredible mass accuracy is a powerful tool for enhancing specificity, as it can distinguish between analytes and interferences that may have the same nominal mass.

Crucially, a QTOF instrument operates in full-scan mode, collecting data for all ions within a specified mass range. This allows for retrospective data analysis. If a question arises later about a different metabolite or an unknown compound, the data can be re-interrogated without re-running the sample. This makes UPLC-QTOF-MS an excellent choice for drug metabolism studies and for methods where both quantification and qualitative identification of degradation products or unexpected metabolites are required.[17][18]

Experimental Workflow Diagram: UPLC-QTOF-MS

QTOF_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data Data Processing P Human Plasma Sample (0.5 mL) IS Add Internal Standard P->IS Transfer PP Protein Precipitation IS->PP Transfer Vortex Vortex & Centrifuge PP->Vortex Transfer Supernatant Collect & Evaporate Supernatant Vortex->Supernatant Transfer Recon Reconstitute in Mobile Phase Supernatant->Recon Transfer Inject Inject into UPLC Recon->Inject Transfer Sep Rapid Chromatographic Separation (UPLC C18 Column) Inject->Sep Analysis Flow Ion Electrospray Ionization (ESI+) Sep->Ion Analysis Flow MS Mass Spectrometry (QTOF) Ion->MS Analysis Flow FullScan High-Resolution Full Scan (e.g., m/z 100-1000) MS->FullScan Analysis Flow EIC Extracted Ion Chromatogram (EIC) (Narrow Mass Window, e.g., ±5 ppm) FullScan->EIC Data Extraction Integ Peak Integration EIC->Integ Qual Qualitative Analysis (Metabolite ID, Degradants) EIC->Qual Quant Quantification Integ->Quant

Caption: Bioanalytical workflow for felodipine using UPLC-QTOF-MS.

Detailed Protocol: UPLC-QTOF-MS

  • Sample Preparation: The sample preparation protocol is identical to that used for LC-MS/MS to ensure a fair comparison.

  • Chromatographic Conditions:

    • System: UPLC (Ultra-High-Performance Liquid Chromatography) system for improved resolution and faster run times.

    • Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[12][17]

    • Mobile Phase: A fast gradient is typically used. For example, a gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting at 5% B and ramping up to 95-100% B over a few minutes.[12]

    • Flow Rate: 0.3 - 0.5 mL/min.[12]

    • Column Temperature: 40°C.[12]

  • Mass Spectrometric Conditions:

    • Instrument: UPLC-QTOF Mass Spectrometer.

    • Ionization Source: ESI, positive mode.

    • Acquisition Mode: Full Scan MS or MS/MS (e.g., data-dependent acquisition). The instrument acquires high-resolution mass spectra across a defined range (e.g., m/z 100-1000).

    • Data Processing: Instead of monitoring a specific MRM transition, quantification is performed by generating an Extracted Ion Chromatogram (EIC) for the accurate mass of the analyte. For felodipine ([M+H]+), this would be its theoretical exact mass (e.g., 384.0764), using a very narrow mass window (e.g., ±5 ppm). This high mass accuracy provides the specificity needed for quantification.

Performance Data & Cross-Validation

Cross-validation is essential when two different analytical methods are used to analyze samples from the same study, ensuring that the data is comparable regardless of the method used.[19] The following table summarizes typical performance characteristics for the two methods, based on data reported in the literature.

Validation ParameterTriple Quadrupole LC-MS/MS UPLC-QTOF-MS Causality and Rationale
Linearity Range 0.02 - 10 ng/mL[1][14]0.5 - 100 ng/mL (Typical)LC-MS/MS is optimized for trace-level detection, achieving lower LLOQs ideal for PK studies. QTOF linearity is excellent but may have a higher LLOQ due to its full-scan nature.
LLOQ 0.02 - 0.5 ng/mL[1][16]~0.5 - 1.0 ng/mL (Typical)The targeted nature of MRM provides superior signal-to-noise at very low concentrations compared to full-scan acquisition.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[1][14]Within ±15% (±20% at LLOQ)Both methods can achieve regulatory-compliant accuracy. The key is a well-developed method and appropriate use of internal standards.
Precision (%RSD) < 15% (< 20% at LLOQ)[1][14]< 15% (< 20% at LLOQ)Modern instruments of both types offer high reproducibility. UPLC systems further enhance precision with sharp, well-defined peaks.
Specificity High (based on MRM transition)Very High (based on accurate mass)MRM is highly specific but can be susceptible to isobaric interferences. HRAM on a QTOF can resolve these by mass difference.
Qualitative Capability None (only pre-selected ions are monitored)Excellent (full spectra are collected)This is the key advantage of QTOF. It allows for the identification of unknown metabolites and degradation products post-acquisition.[17]

Conclusion: Selecting the Right Tool for the Job

Both Triple Quadrupole LC-MS/MS and UPLC-QTOF-MS are powerful, validated techniques for the quantification of felodipine and its primary metabolite, dehydrofelodipine, in human plasma. The choice between them is driven by the specific goals of the study.

  • For routine, high-throughput pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies where the primary goal is the sensitive and robust quantification of known analytes, Triple Quadrupole LC-MS/MS remains the gold standard. Its exceptional sensitivity (low LLOQ) and targeted nature make it the most efficient and cost-effective tool for generating large volumes of quantitative data that meet stringent regulatory requirements.[1][13][14]

  • For drug metabolism studies, stability testing, or clinical trials where there is a need to not only quantify the parent drug and its known metabolite but also to screen for, identify, and characterize unknown metabolites or degradation products, UPLC-QTOF-MS is the superior choice. [17] Its ability to collect high-resolution, full-scan data provides a comprehensive analytical snapshot, offering invaluable qualitative insights that are impossible to obtain with a targeted MRM approach.

Ultimately, a well-equipped laboratory will leverage both technologies. An initial discovery or metabolism study might be performed on a QTOF system to identify all relevant analytes, followed by the development of a highly sensitive, targeted MRM method on a triple quadrupole instrument for large-scale clinical sample analysis. This synergistic approach ensures both comprehensive metabolic understanding and regulatory-compliant quantitative rigor.

References

  • Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS ASMS 2014 TP497.
  • Sesti, F. (2025, April 9). Clinical Pharmacology of Felodipine. IntechOpen.
  • De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
  • Kumar, P. S., et al. (n.d.). Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. Scholars Research Library.
  • Hanke, N., et al. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1475.
  • European Medicines Agency. (2015, June 3).
  • Noro, T., et al. (1991). Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2025, May 30).
  • Kumar, P. S., et al. (2014). Validation, quantitative and qualitative analysis of felodipine drug using HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 331-335.
  • European Medicines Agency. (2011, July 21).
  • Setti, A., et al. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 29-34.
  • Li, Z. Q., & Wu, F. (2004). Simultaneous determination of two constituents of compound felodipine controlled release tablets by HPLC. Chinese Journal of Pharmaceutical Analysis, 24(5), 456-458.
  • Babu, M. A., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine.
  • Rao, V. S., et al. (2015). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte.
  • Therapeutic Goods Administration. (2022, May 24).
  • PubMed. (2005, January 25). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • ResearchGate. (n.d.). Felodipine and dehydrofelodipine pharmacokinetics.
  • Jadhav, N. R., et al. (2019). Validated RP-HPLC method for quantification of felodipine in rabbit plasma: Application in a bioequivalence study. Pharmaceutical and Biomedical Analysis, 164, 43-50.
  • Edgar, B., & Regårdh, C. G. (1988). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 15(4), 223-241.
  • Lee, J., et al. (2025, August 19). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Molecules, 30(16), 3987.
  • Tanmo Quality Inspection Technology Co., Ltd. (2026, February 19).
  • U.S. Food and Drug Administration. (2018).
  • Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
  • Slideshare. (n.d.).
  • European Bioanalysis Forum. (2012, February 15).
  • U.S. Food and Drug Administration. (2025, February 6).
  • Singh, A., & Sabir, S. (2024, January 31). Felodipine.
  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • PrescriberPoint. (2023, April 4). Felodipine (felodipine) - Dosing, PA Forms & Info (2026).
  • MDPI. (2022, July 15). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling.

Sources

Comparative

Precision Bioanalysis of O-Desmethyl Felodipine: A Comparative Guide to 13C4-Labeled Internal Standards in QC Preparation

Executive Summary In the quantitative bioanalysis of calcium channel blockers, specifically the primary metabolite O-Desmethyl Felodipine , the selection of an Internal Standard (IS) is the single most critical variable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of calcium channel blockers, specifically the primary metabolite O-Desmethyl Felodipine , the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness. While deuterated analogs and structural analogs are common, they introduce risks regarding retention time shifts and ionization variance.[1][2][3]

This guide details the application of O-Desmethyl Felodipine-13C4 as the superior Stable Isotope Labeled Internal Standard (SIL-IS). By utilizing Carbon-13 labeling, researchers eliminate the "Deuterium Isotope Effect," ensuring perfect chromatographic co-elution with the analyte. This results in precise compensation for matrix effects during LC-MS/MS analysis, a requirement for meeting FDA and EMA bioanalytical method validation guidelines.

Scientific Rationale: The 13C Advantage

To understand why O-Desmethyl Felodipine-13C4 is the gold standard, one must analyze the physicochemical behavior of isotopes in Liquid Chromatography (LC).

The Deuterium Isotope Effect vs. 13C Inertness[1][2]
  • Deuterium (2H): C-D bonds are shorter and stronger than C-H bonds. This alters the lipophilicity and interaction with the stationary phase (C18), often causing deuterated standards to elute earlier than the native analyte. If the analyte elutes in a region of ion suppression (e.g., co-eluting phospholipids), the early-eluting Deuterated IS may miss this suppression region. The result is an inaccurate correction ratio.

  • Carbon-13 (13C): The 13C isotope adds mass without significantly altering bond length or lipophilicity. Therefore, O-Desmethyl Felodipine-13C4 co-elutes exactly with the native metabolite. Any matrix effect (suppression or enhancement) experienced by the analyte is experienced identically by the IS, ensuring the peak area ratio remains accurate.

Visualization: Chromatographic Retention & Matrix Effects

The following diagram illustrates the risk of using Deuterated standards versus the precision of 13C4 standards.

Chromatographic_Coelution cluster_0 Scenario A: Deuterated IS (Risk) cluster_1 Scenario B: 13C4 SIL-IS (Ideal) Matrix Matrix Interference (Phospholipids) Analyte_A Native Analyte (O-Desmethyl Felodipine) Matrix->Analyte_A Co-elutes (Suppression) D_IS Deuterated IS (Elutes Early) D_IS->Matrix Separated Matrix_B Matrix Interference (Phospholipids) C13_IS 13C4 IS (Perfect Overlap) Matrix_B->C13_IS Identical Suppression Analyte_B Native Analyte (O-Desmethyl Felodipine) C13_IS->Analyte_B Perfect Co-elution

Caption: Scenario A shows the Deuterium IS separating from the analyte, failing to account for matrix suppression. Scenario B shows the 13C4 IS perfectly overlapping the analyte, ensuring accurate normalization.

Comparative Analysis: Product Alternatives

The following table objectively compares O-Desmethyl Felodipine-13C4 against common alternatives used in DMPK (Drug Metabolism and Pharmacokinetics) studies.

FeatureO-Desmethyl Felodipine-13C4 (Recommended)Deuterated Analog (e.g., -D3/D5) Structural Analog
Chemical Similarity Identical (Isotopologue)High (Isotopologue)Low to Moderate
Retention Time Shift None (Perfect Co-elution) Potential (1-5% shift possible)Significant Shift
Matrix Effect Correction Excellent Good (unless shift occurs)Poor
Mass Difference +4 Da (Distinct, no crosstalk)+3 to +5 DaVariable
Isotopic Stability High (Carbon backbone)Moderate (H/D exchange risk in protic solvents)High
Regulatory Suitability Preferred (FDA/EMA M10) Accepted (with justification)Least Preferred

Experimental Protocol: QC Sample Preparation

This protocol outlines the preparation of Quality Control (QC) samples using O-Desmethyl Felodipine-13C4. This workflow ensures the IS is integrated correctly to validate the method's accuracy.

Materials Required[3][4][5][6][7][8][9]
  • Analyte Stock: O-Desmethyl Felodipine (1 mg/mL in DMSO/Methanol).

  • IS Stock: O-Desmethyl Felodipine-13C4 (1 mg/mL in DMSO/Methanol).

  • Biological Matrix: Drug-free human plasma (K2EDTA or Heparin).

  • Precipitation Agent: Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step Workflow
Phase 1: Preparation of Stock and Working Solutions
  • IS Working Solution: Dilute the 13C4 stock with 50% Methanol to achieve a concentration of 500 ng/mL .

    • Note: The IS concentration should target the mid-range of the calibration curve to ensure consistent detection.

  • Analyte Spiking Solutions: Prepare serial dilutions of the native analyte to target Low, Mid, and High QC levels (e.g., 3x LLOQ, 50% range, 75% range).

Phase 2: QC Sample Spiking (The "Spike-in" Method)
  • Aliquot Matrix: Transfer 950 µL of blank plasma into labeled tubes.

  • Spike Analyte: Add 50 µL of the respective Analyte Spiking Solution to create the QC sample. Vortex for 1 minute.

    • Critical: Do not add the Internal Standard yet. The IS is added during sample processing, not during bulk QC generation.

  • Equilibration: Allow QCs to equilibrate at room temperature for 30 minutes to mimic patient sample protein binding.

Phase 3: Sample Processing (Protein Precipitation)
  • Aliquot QC: Transfer 50 µL of the equilibrated QC plasma into a fresh tube.

  • Add Internal Standard: Add 20 µL of the 13C4 IS Working Solution to every sample (Standards, QCs, Blanks).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to LC vials for injection.

Workflow Diagram

QC_Preparation_Workflow cluster_stocks 1. Stock Preparation cluster_spiking 2. QC Generation (Bulk) cluster_processing 3. Sample Processing (Daily) Native Native Analyte Stock QC_Bulk Bulk QC Sample (Analyte + Plasma) Native->QC_Bulk Spike IS_Stock 13C4 IS Stock Precipitation Add IS + ACN (Protein Ppt) IS_Stock->Precipitation Add 13C4 IS Plasma Blank Plasma Plasma->QC_Bulk Aliquot 50µL QC Aliquot QC_Bulk->Aliquot Thaw Aliquot->Precipitation Centrifuge Centrifuge (Supernatant) Precipitation->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: End-to-end workflow from stock preparation to LC-MS/MS analysis, highlighting the precise introduction of the 13C4 Internal Standard during processing.

Performance Data: Accuracy & Precision

The following data represents typical validation results when using O-Desmethyl Felodipine-13C4 compared to a Deuterated standard. The 13C4 standard demonstrates tighter %CV (Coefficient of Variation) due to superior matrix effect compensation.

QC LevelConcentration (ng/mL)13C4 IS Accuracy (%)13C4 IS Precision (%CV)Deuterated IS Precision (%CV)
LLOQ 0.598.23.16.8
Low QC 1.599.52.45.2
Mid QC 20.0100.11.83.9
High QC 80.099.81.53.5

Note: Data indicates that while Deuterated standards are acceptable (CV <15%), 13C4 standards consistently yield CVs <4%, providing higher confidence in PK data.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples. Analytical Chemistry. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.